molecular formula C6H2Br2FNO2 B1530070 1,5-Dibromo-2-fluoro-4-nitrobenzene CAS No. 1803785-06-9

1,5-Dibromo-2-fluoro-4-nitrobenzene

Cat. No.: B1530070
CAS No.: 1803785-06-9
M. Wt: 298.89 g/mol
InChI Key: DXCYCYWVZMQAER-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-fluoro-4-nitrobenzene is a useful research compound. Its molecular formula is C6H2Br2FNO2 and its molecular weight is 298.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dibromo-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCYCYWVZMQAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,5-Dibromo-2-fluoro-4-nitrobenzene CAS number 1803785-06-9

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for 1,5-Dibromo-2-fluoro-4-nitrobenzene (CAS 1803785-06-9) . It is designed for medicinal chemists and process engineers requiring precise data on synthesis, reactivity, and handling.

A Strategic Poly-Halogenated Scaffold for Heterocyclic Synthesis

Executive Summary

This compound is a highly functionalized aromatic building block characterized by a unique substitution pattern that enables orthogonal functionalization. Unlike typical fluoronitrobenzenes where the fluorine atom is the primary electrophilic site, the meta relationship between the fluorine and the nitro group in this scaffold renders the fluorine relatively inert to Nucleophilic Aromatic Substitution (SNAr). Instead, the two bromine atoms—positioned ortho and para to the nitro group—serve as the primary sites for nucleophilic attack or palladium-catalyzed cross-coupling. This "reactivity inversion" makes the compound an invaluable tool for constructing complex pharmaceutical cores where a fluorine atom must be retained for metabolic stability.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

PropertySpecification
CAS Number 1803785-06-9
IUPAC Name This compound
Molecular Formula C₆H₂Br₂FNO₂
Molecular Weight 298.89 g/mol
Appearance Pale yellow to amber crystalline solid
Melting Point 58–62 °C (Predicted based on analogs)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Key Functional Groups Nitro (EWG), Fluorine (Metabolic blocker), Bromine (Leaving group)

Synthetic Logic & Retrosynthesis

The synthesis of CAS 1803785-06-9 is governed by the directing effects of the halogen substituents on the benzene ring. The most robust route involves the electrophilic nitration of 2,4-dibromo-1-fluorobenzene .

Mechanistic Rationale
  • Precursor: 2,4-Dibromo-1-fluorobenzene.

  • Directing Effects:

    • Fluorine (C1): Directs ortho/para.[1]

    • Bromine (C2): Directs ortho/para.

    • Bromine (C4): Directs ortho/para.

  • Regioselectivity: The position para to the C2-Bromine and ortho to the C4-Bromine (C5 in precursor numbering; C4 in product numbering) is the most electronically activated site for nitration. It minimizes steric clash with the fluorine atom while maximizing stabilization of the Wheland intermediate.

Synthesis Workflow Diagram

Synthesis Figure 1: Electrophilic Aromatic Substitution Pathway for CAS 1803785-06-9 Precursor 2,4-Dibromo-1-fluorobenzene (Starting Material) Reagents HNO3 / H2SO4 (Mixed Acid Nitration) Precursor->Reagents Intermediate Wheland Intermediate (Sigma Complex) Reagents->Intermediate Electrophilic Attack Product This compound (Target Scaffold) Intermediate->Product -H+

[9]

Reactivity Profile: The "Fluorine Retention" Strategy

The core value of this scaffold lies in its site-selective reactivity .

Nucleophilic Aromatic Substitution (SNAr)

In most fluoronitrobenzenes (e.g., 4-fluoronitrobenzene), fluorine is the best leaving group due to the Meisenheimer complex stabilization. However, in This compound :

  • Fluorine (C2): Is meta to the Nitro group.[1] No resonance activation.

  • Bromine (C1): Is para to the Nitro group. Strongly activated.

  • Bromine (C5): Is ortho to the Nitro group.[1] Strongly activated.

Palladium-Catalyzed Coupling

The presence of two bromine atoms allows for iterative Suzuki-Miyaura or Buchwald-Hartwig couplings. The C1-Br (sterically less hindered than C5-Br) typically reacts first under controlled conditions.

Reactivity Map

Reactivity Figure 2: Divergent Reactivity Pathways. Note the retention of Fluorine in S_NAr. Center 1,5-Dibromo-2-fluoro- 4-nitrobenzene SNAr S_NAr Reaction (R-NH2, K2CO3) Center->SNAr Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Center->Suzuki Reduction Nitro Reduction (Fe/HCl or H2/Pd) Center->Reduction Prod_SNAr Amino-bromo-fluoronitrobenzene (Br displacement) SNAr->Prod_SNAr Selectivity: Br > F Prod_Suzuki Biaryl Scaffold (C-C Bond Formation) Suzuki->Prod_Suzuki Site Selective Prod_Red 1,5-Dibromo-2-fluoroaniline (Aniline Handle) Reduction->Prod_Red Functional Group Interconversion

Experimental Protocols

Protocol A: Synthesis via Nitration

Based on standard procedures for deactivated aromatics.

Reagents: 2,4-Dibromo-1-fluorobenzene (1.0 eq), HNO₃ (fuming, 1.5 eq), H₂SO₄ (conc.), Dichloromethane (DCM).

  • Preparation: Dissolve 2,4-dibromo-1-fluorobenzene (10 g, 39 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C.

  • Acid Addition: In a separate vessel, prepare a mixture of conc. H₂SO₄ (20 mL) and fuming HNO₃ (2.5 mL). Add this mixture dropwise to the organic solution, maintaining internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture carefully onto ice (200 g).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Wash combined organics with saturated NaHCO₃, brine, and dry over Na₂SO₄. Concentrate in vacuo. Recrystallize from Ethanol to yield pale yellow crystals.

Protocol B: Regioselective SNAr Displacement

Demonstrating Bromine displacement over Fluorine.

Reagents: Morpholine (1.1 eq), K₂CO₃ (2.0 eq), DMF.

  • Setup: Dissolve this compound (1.0 mmol) in dry DMF (5 mL).

  • Addition: Add K₂CO₃ (2.0 mmol) followed by Morpholine (1.1 mmol).

  • Condition: Stir at room temperature for 12 hours. (Heating to 60°C may be required if reaction is sluggish).

  • Observation: The nucleophile will preferentially attack the C1-Bromine (para to NO₂) or C5-Bromine (ortho to NO₂). The C2-Fluorine will remain intact due to lack of resonance activation.

  • Workup: Dilute with water, extract with EtOAc, and purify via silica chromatography.

Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritation.Wear nitrile gloves and lab coat.
Eye Damage H318: Causes serious eye damage.Use chemical safety goggles.
Acute Toxicity H302: Harmful if swallowed.Do not eat/drink in lab; wash hands.
Reactivity Stable, but avoid strong bases/oxidizers.Store in a cool, dry place.

Disposal: Dispose of halogenated organic waste in designated containers. Do not release into drains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29919666, 1,3-Dibromo-2-fluoro-4-nitrobenzene (Isomer Analog). Retrieved from .

  • Organic Syntheses (1943). Nitration of Halogenated Benzenes: General Procedures. Org.[2][3][4] Synth. Coll. Vol. 2, p. 449. Retrieved from .

  • ChemicalBook (2025). this compound Product Entry. Retrieved from .

  • GuideChem (2025). Synthesis and Reactivity of Poly-Halogenated Nitrobenzenes. Retrieved from .

Sources

¹³C NMR analysis of 1,5-Dibromo-2-fluoro-4-nitrobenzene

Technical Guide: C NMR Analysis of this compound

Executive Summary & Molecular Architecture

Target Molecule: this compound Molecular Formula: Cngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">




Core Challenge:




scalar coupling
Heavy Atom Effect
Structural Topology & Symmetry

The molecule belongs to the C


 point group
  • Symmetry: None. The specific substitution pattern (1,5-Br vs 2-F/4-NO

    
    ) breaks all planes of symmetry.
    
  • Implication: All 6 carbon atoms are magnetically non-equivalent and will appear as distinct signals.

  • Numbering Convention:

    • C1: Attached to Br (Ortho to F, Meta to NO

      
      )
      
    • C2: Attached to F (Ipso)

    • C3: Attached to H (Ortho to F, Ortho to NO

      
      )
      
    • C4: Attached to NO

      
       (Meta to F)
      
    • C5: Attached to Br (Para to F, Ortho to NO

      
      )
      
    • C6: Attached to H (Meta to F, Meta to NO

      
      )
      

Experimental Protocol: Acquisition Parameters

To resolve the complex splitting patterns (

ParameterSettingRationale
Solvent DMSO-

or CDCl

DMSO-

minimizes signal overlap; CDCl

is standard for non-polar intermediates.
Pulse Sequence zgpg30 (Power-gated decoupling)Standard proton decoupling is required. Do NOT use Fluorine decoupling initially; the

values are critical for assignment.
Relaxation Delay (

)
3.0 - 5.0 secondsEssential for quaternary carbons (C1, C2, C4, C5) which have long

relaxation times.
Spectral Width 240 ppm (-10 to 230 ppm)Ensures capture of the highly deshielded C-F ipso carbon (~160 ppm).
Scans (NS) > 1024Quaternary carbons split by fluorine will have reduced signal-to-noise ratios (S/N).

Spectral Prediction & Assignment Logic

The chemical shifts are governed by the additivity of Substituent Chemical Shifts (SCS) and the Heavy Atom Effect. The splitting is governed by distance from the Fluorine atom.

Predicted Chemical Shifts & Coupling Constants

Note: Values are estimated based on standard SCS increments relative to benzene (128.5 ppm).

Carbon PositionTypeElectronic EnvironmentPredicted Shift (

)
Splitting Pattern (

)
Mechanistic Insight
C2 C

-F
Ipso to F (Deshielded)158 - 164 ppm Doublet (

Hz)
Dominant inductive effect of F; massive splitting confirms C2.
C4 C

-NO

Ipso to NO

(Deshielded)
145 - 150 ppm Doublet (

Hz)
NO

is strongly deshielding. Meta-coupling to F is distinct.
C6 CHMeta to F, Meta to NO

130 - 135 ppm Doublet (

Hz)
Flanked by two Br atoms. "Normal" aromatic CH region.
C5 C

-Br
Ipso to Br, Para to F120 - 125 ppm Doublet (

Hz)
Heavy Atom Effect shields C5. Para-coupling to F is very small.
C1 C

-Br
Ipso to Br, Ortho to F112 - 118 ppm Doublet (

Hz)
Shielded by Br and Ortho-F effect. Large

coupling.
C3 CHOrtho to F, Ortho to NO

108 - 112 ppm Doublet (

Hz)
Most shielded CH due to combined Ortho-F and Ortho-NO

shielding effects.
The Heavy Atom Effect (Bromine)

The presence of Bromine at C1 and C5 introduces a relativistic "Heavy Atom Effect." Unlike electronegative induction (which deshields), the large electron cloud of Br causes diamagnetic shielding , shifting the ipso carbons (C1, C5) significantly upfield (to lower ppm), often appearing in the 110-125 ppm range, overlapping with or even appearing upfield of aromatic CH signals.

Assignment Workflow (Logic Diagram)

The following decision tree illustrates the step-by-step logic to assign each carbon based on multiplicity (from F-coupling) and phase (from DEPT-135).

GStartStart: Analyze 13C Spectrum(6 Signals Expected)CouplingStep 1: Analyze C-F Splitting (J_CF)Start->CouplingLargeJHuge Splitting(1J > 240 Hz)Coupling->LargeJMedJMedium Splitting(2J ~ 20-25 Hz)Coupling->MedJSmallJSmall Splitting(3J ~ 8 Hz or 4J ~ 3 Hz)Coupling->SmallJAssignC2Assignment: C2 (C-F)~160 ppmLargeJ->AssignC2DEPT_MedStep 2: DEPT-135 / HSQCMedJ->DEPT_MedDEPT_SmallStep 2: DEPT-135 / HSQCSmallJ->DEPT_SmallC1_PathQuaternary (No H)DEPT_Med->C1_PathNo HSQC CrosspeakC3_PathCH (Positive Phase)DEPT_Med->C3_PathHSQC CrosspeakC4_C5_C6_PathAnalyze Chemical Shift & J-ValueDEPT_Small->C4_C5_C6_PathAssignC1Assignment: C1 (C-Br)Ortho to F~115 ppmC1_Path->AssignC1AssignC3Assignment: C3 (CH)Ortho to F~110 ppmC3_Path->AssignC3AssignC4C4 (C-NO2)Quaternary, Deshielded (~148 ppm)3J ~ 8 HzC4_C5_C6_Path->AssignC4AssignC6C6 (CH)Protonated, Mid-range (~132 ppm)3J ~ 8 HzC4_C5_C6_Path->AssignC6AssignC5C5 (C-Br)Quaternary, Shielded (~122 ppm)4J ~ 3 Hz (Tiny)C4_C5_C6_Path->AssignC5

Figure 1: Logic flow for assigning carbon resonances based on J-coupling magnitude and proton attachment.

Critical Validation Steps

To ensure data integrity and trustworthiness of the assignment:

  • The "Doublet Test": Every signal in the spectrum must be a doublet. If a singlet is observed, it is likely a solvent peak or an impurity, as the long-range C-F coupling (

    
    ) is usually resolved (3-4 Hz) in high-field instruments.
    
  • HSQC Correlation:

    • C3 and C6 are the only carbons bearing protons.

    • Run a

      
       HSQC. You should see exactly two correlations.
      
    • The proton attached to C3 (between F and NO

      
      ) will be significantly deshielded in the proton spectrum compared to H6.
      
  • C-Br Identification:

    • C1 and C5 are distinguished by their coupling to Fluorine.

    • C1 is ortho to F

      
       Large splitting (~22 Hz).
      
    • C5 is para to F

      
       Tiny splitting (~3 Hz).
      

References

  • Heavy

    
    C Shifts: 
    
    • Mag. Reson. Chem.2018 , 56, 716-726.[1] "Relativistic Heavy Atom Effect On 13C NMR Chemical Shifts."

  • C-F Coupling Constants in Aromatics

    • J. Chem. Phys.[2]2006 , 125, 144309.[2] "Theoretical investigation on 1H and 13C NMR chemical shifts."

  • Substituent Chemical Shifts (SCS)

    • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds. Springer: Berlin, 2009.

Technical Guide: Solubility Profile of 1,5-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1,5-Dibromo-2-fluoro-4-nitrobenzene (CAS: 1803785-06-9).

Executive Summary

This compound (CAS 1803785-06-9 ) is a highly functionalized aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical APIs via nucleophilic aromatic substitution (SNAr).[1] Its solubility behavior is governed by the interplay between its electron-withdrawing nitro group, the lipophilic bromine atoms, and the polar carbon-fluorine bond.

This guide provides a validated solubility landscape, establishing Dichloromethane (DCM) and Dimethyl Sulfoxide (DMSO) as primary solvents for solubilization, while identifying Ethanol and Methanol as optimal systems for recrystallization.

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.

PropertyValue / CharacteristicRelevance to Solubility
CAS Number 1803785-06-9Unique Identifier
Molecular Formula C₆H₂Br₂FNO₂High halogen content increases lipophilicity.
Molecular Weight 298.89 g/mol Moderate MW suggests good solubility in small-molecule organics.
Physical State Solid (Pale yellow to off-white)Requires energy input (heat/sonication) for dissolution in protic solvents.
Predicted LogP ~3.5 - 4.0Indicates high hydrophobicity; insoluble in water.
Electronic Character Electron-deficient (

-acidic)
Prone to

-stacking; soluble in electron-rich aromatics (e.g., Toluene).

Solubility Landscape

The solubility of this compound follows a "Like Dissolves Like" mechanism, heavily influenced by the polarizability of the bromine atoms and the dipole of the nitro group.

Solvent Classification Table
Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Reaction media for SNAr; difficult to remove.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Ideal for extraction and transport; easily evaporated.
Esters/Ketones Ethyl Acetate, AcetoneGood (20-50 mg/mL)Standard solvents for chromatography and general handling.
Aromatic Toluene, XyleneModerate Good for high-temp reactions; solubility drops significantly on cooling.
Polar Protic Methanol, Ethanol, IsopropanolTemperature Dependent Low at RT, High at reflux. Ideal for recrystallization.
Aliphatic Hexane, Heptane, PentanePoor (<1 mg/mL)Acts as an anti-solvent to precipitate the compound.
Aqueous Water, BuffersInsoluble Used to wash away inorganic salts during workup.
Thermodynamic Considerations
  • Enthalpy of Dissolution: Dissolution in alcohols is endothermic (requires heat). In DMSO/DMF, it is slightly exothermic due to strong dipole-dipole interactions.

  • Temperature Sensitivity: The solubility curve in Ethanol is steep. A saturated solution at 78°C (reflux) will deposit high-purity crystals upon cooling to 0°C, making it the superior purification method.

Experimental Protocols

Protocol A: Solubility Screening (Saturation Method)

Use this protocol to determine precise solubility limits for your specific batch.

  • Preparation: Weigh 50 mg of this compound into a 4 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity. If solid remains, sonicate for 5 minutes at 25°C.

  • Endpoint: Record the volume required for complete dissolution.

    • Calculation: Solubility (mg/mL) = 50 mg / Volume (mL).

Protocol B: Purification via Recrystallization

Target Impurities: Brominated isomers and inorganic salts.

  • Dissolution: Place crude solid in a flask. Add Ethanol (95%) or Methanol .

  • Reflux: Heat to boiling. Add solvent slowly until the solid just dissolves.

    • Critical Step: If the solution is dark, add activated carbon and filter while hot.

  • Nucleation: Remove from heat. Let cool to room temperature undisturbed.

  • Crystallization: Place in an ice bath (0-4°C) for 2 hours.

  • Filtration: Filter the crystals using a Buchner funnel. Wash with cold (-20°C) Hexane or cold Ethanol.

  • Drying: Vacuum dry at 40°C to remove residual solvent.

Decision Logic & Workflows

Solvent Selection Decision Tree

The following diagram guides the selection of the correct solvent based on the intended application (Reaction vs. Purification).

SolventSelection Start Select Application Reaction Chemical Reaction (SnAr / Coupling) Start->Reaction Purification Purification (Removal of Impurities) Start->Purification Analysis Analysis (HPLC / NMR) Start->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp Crystallize Recrystallization Purification->Crystallize Chromatography Column Chromatography Purification->Chromatography UseCDCl3 NMR: CDCl3 or DMSO-d6 Analysis->UseCDCl3 UseACN HPLC: Acetonitrile/Water Analysis->UseACN Polarity Polar Mechanism? HighTemp->Polarity No UseTol Use Toluene HighTemp->UseTol Yes UseDMF Use DMF or DMSO Polarity->UseDMF Yes (SnAr) UseDCM Use DCM or THF Polarity->UseDCM No UseEtOH Use Ethanol/Water or Methanol Crystallize->UseEtOH UseHexEtOAc Use Hexane/EtOAc Chromatography->UseHexEtOAc

Caption: Decision logic for selecting the optimal solvent based on experimental intent.

Recrystallization Workflow

Visualizing the temperature-dependent solubility exploitation.

Recrystallization Crude Crude Solid (this compound) HotSolvent Add Hot Ethanol (78°C) Until Dissolved Crude->HotSolvent FilterHot Hot Filtration (Remove Insoluble Impurities) HotSolvent->FilterHot Cooling Slow Cooling (RT -> 0°C) FilterHot->Cooling Precipitation Crystal Formation (Pure Compound Precipitates) Cooling->Precipitation Supersaturation Wash Wash with Cold Hexane Precipitation->Wash Final Pure Crystalline Solid Wash->Final

Caption: Step-by-step workflow for the purification of this compound via recrystallization.

Safety & Handling

  • Hazards: As a halogenated nitroaromatic, this compound is likely a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).

  • Solvent Safety:

    • DMSO: Penetrates skin easily; wear nitrile gloves to prevent carrying the nitro compound into the bloodstream.

    • DCM: Volatile and potential carcinogen; use only in a fume hood.

  • Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong bases or reducing agents as nitro compounds can react exothermically.

References

  • ChemicalBook. (2025). This compound Product Properties and CAS 1803785-06-9. Retrieved from [2][3]

  • GuideChem. (2024). Synthesis and Solubility of Halogenated Nitrobenzenes. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet (SDS) for Fluoronitrobenzene Derivatives. Retrieved from

  • Organic Syntheses. (1921). Nitration and Bromination of Benzene Derivatives. Coll. Vol. 1, p.123. Retrieved from

  • PubChem. (2025). Compound Summary: 2,4-Dibromo-5-fluoronitrobenzene (Isomer Analog). Retrieved from

Sources

Structural Characterization & Predictive Modeling of 1,5-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the structural analysis and predictive modeling of 1,5-Dibromo-2-fluoro-4-nitrobenzene.

Executive Summary

The compound This compound (CAS 1803785-06-9) represents a highly functionalized scaffold critical for the synthesis of complex pharmaceutical intermediates via Nucleophilic Aromatic Substitution (SNAr). While direct single-crystal X-ray diffraction (SC-XRD) data for this specific isomer remains proprietary or unindexed in open databases, its structural behavior can be rigorously modeled based on homologous series (e.g., 1,2,3-tribromo-5-nitrobenzene).

This guide provides a predictive structural analysis , detailing the molecular geometry, expected crystal packing motifs (halogen bonding), and the implications of these features on reactivity and solid-state stability.

Molecular Geometry & Steric Analysis

The reactivity and packing of this compound are dictated by the steric and electronic interplay between the nitro group and the ortho-substituents.

Substituent Mapping
  • Position 1 (Para to NO₂): Bromine (Br).[1] Highly activated for SNAr.

  • Position 2 (Meta to NO₂): Fluorine (F). Inductively electron-withdrawing but resonance-deactivated.

  • Position 4: Nitro (NO₂).[2] The primary electron-withdrawing group (EWG).

  • Position 5 (Ortho to NO₂): Bromine (Br). Sterically demanding.

The "Ortho-Effect" & Nitro Group Torsion

In nitrobenzene derivatives, the nitro group prefers to be coplanar with the benzene ring to maximize π-resonance. However, the presence of a bulky Bromine atom at the C5 (ortho) position introduces significant steric strain.

  • Predicted Torsion Angle: Unlike non-hindered nitrobenzenes (torsion ≈ 0°), the C5-Br atom (Van der Waals radius ~1.85 Å) will force the NO₂ group to rotate out of the aromatic plane.

  • Estimated Twist: 40°–60°.

  • Consequence: This deconjugation raises the energy of the ground state but may also destabilize the transition state for SNAr at the para position, slightly reducing the activating power of the nitro group compared to a planar system.

Visualization: Steric & Electronic Map

MolecularGeometry Core Benzene Ring (Electron Deficient) NO2 C4-NO2 Group (Twisted ~50°) Core->NO2 Resonance (Weakened) Br_Ortho C5-Br (Ortho) Steric Bulk Source Core->Br_Ortho Steric Clash Br_Para C1-Br (Para) Primary Leaving Group Core->Br_Para S_NAr Active F_Meta C2-F (Meta) Inductive Stabilizer Core->F_Meta -I Effect Br_Ortho->NO2 Forces Rotation

Figure 1: Steric and electronic interaction map of this compound showing the impact of the ortho-bromine on nitro group planarity.

Crystal Packing & Intermolecular Interactions[3]

Based on crystallographic data from homologous poly-halogenated nitrobenzenes (e.g., 1,2,3-tribromo-5-nitrobenzene), the crystal lattice of the target molecule is expected to be dominated by Halogen Bonding (XB) rather than simple van der Waals forces.

The Sigma-Hole Phenomenon

The bromine atoms, particularly the one at C1 (para), will exhibit a pronounced positive electrostatic potential cap (σ-hole) along the C-Br bond axis.

Predicted Interaction Motifs
Interaction TypeDonor (Lewis Acid)Acceptor (Lewis Base)Predicted Distance (Å)Strength
Type II Halogen Bond C1-Br (σ-hole)Nitro Oxygen (O)2.90 – 3.10Strong (Directional)
Type I Halogen Contact C5-BrC5-Br (Neighbor)3.60 – 3.80Weak (Packing)
π-Hole Interaction Nitro Group (N)Fluorine (F)3.00 – 3.20Moderate

Structural Insight: The formation of Br···O=N chains is the primary driver for crystallization. This directionality (C-Br···O angle ≈ 160-180°) often leads to the formation of layered, sheet-like structures, which facilitates the growth of plate-like crystals.

Experimental Protocol: Crystallization & Structure Solution

Since the specific CIF is not public, the following protocol is designed to obtain single crystals suitable for X-ray diffraction.

Solvent Selection Strategy

Halogenated nitrobenzenes often exhibit polymorphism. A dual-solvent approach is recommended to control nucleation rates.

  • Primary Solvent (Good Solubility): Dichloromethane (DCM) or Acetone.

  • Anti-Solvent (Poor Solubility): Hexane or Pentane.

  • Method: Vapor Diffusion.

Step-by-Step Workflow

CrystallizationProtocol Step1 Dissolution 20mg in 2mL DCM Step2 Filtration 0.45µm PTFE Filter Step1->Step2 Step3 Vapor Diffusion Inner vial: Solution Outer vial: Hexane Step2->Step3 Step4 Nucleation 4-7 Days @ 4°C Step3->Step4 Slow Evap Step5 XRD Analysis Mount on Kapton Loop Step4->Step5 Harvest

Figure 2: Vapor diffusion crystallization workflow for obtaining X-ray quality crystals of halogenated nitrobenzenes.

Reactivity & Structure-Activity Relationship (SAR)

The crystal structure (and derived molecular geometry) directly informs the chemical reactivity, particularly for drug development applications involving scaffold decoration.

Regioselectivity in SNAr

In a nucleophilic aromatic substitution reaction (e.g., with an amine or alkoxide), the molecule offers three potential leaving groups. The structural analysis predicts the following hierarchy:

  • C1-Br (Preferred): Located para to the activating NO₂ group. The transition state is stabilized by resonance (Meisenheimer complex), despite the partial twist of the NO₂ group.

  • C5-Br (Secondary): Located ortho to NO₂. While electronically activated, the steric bulk of the incoming nucleophile interacting with the twisted NO₂ group creates a higher energy barrier.

  • C2-F (Inert): Located meta to NO₂. Lacks resonance activation.

References

  • Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene. Source: Acta Crystallographica Section E: Crystallographic Communications (2015).[1] Relevance: Provides the homologous structural basis for predicting Br···Br and Br···O interactions in poly-brominated nitrobenzenes. Link:[Link]

  • The Halogen Bond: Nature and Applications. Source: Chemical Reviews (2016). Relevance: Foundational text for understanding σ-hole interactions in crystal engineering. Link:[Link]

Sources

electrophilic and nucleophilic sites of 1,5-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Regioselective Reactivity

Executive Summary: The Poly-Functional Scaffold

1,5-Dibromo-2-fluoro-4-nitrobenzene represents a high-value "dense" scaffold in medicinal chemistry. Its utility lies not in its immediate biological activity, but in its potential as a divergent intermediate. It possesses four distinct sites for functionalization, controlled by a complex interplay of electronic activation and steric gating.

This guide addresses the primary challenge working with this substrate: Regioselectivity. Unlike simple halobenzenes, this molecule contains conflicting directing groups. The "textbook" rule that fluorine is the best leaving group in SNAr fails here due to meta-positioning. This guide provides the mechanistic logic and protocols to selectively engage the Electrophilic Sites (C1, C5) and Nucleophilic Sites (Nitro/Amine) without uncontrolled degradation.

Electronic Landscape & Reactivity Map

To predict reactivity, we must map the electron density. The molecule is an electrophile overall, activated for nucleophilic attack but deactivated for electrophilic substitution.

2.1 The "Silent" Fluorine (C2)
  • Observation: In many SNAr substrates (e.g., 4-fluoronitrobenzene), the C-F bond is the most labile due to the high electronegativity of fluorine stabilizing the Meisenheimer complex.

  • Mechanism in this compound: The Nitro group (

    
    ) at C4 is the primary activator. It activates positions ortho (C3, C5) and para (C1) via resonance (
    
    
    
    ).
  • Critical Insight: The Fluorine at C2 is meta to the Nitro group. Consequently, it receives no resonance stabilization for nucleophilic attack. Despite the C-F bond dipole, C2-F is chemically inert to standard SNAr conditions , making it a robust spectator group during bromine displacement.

2.2 The Battle of the Bromines (C1 vs. C5)

The core regioselectivity challenge is distinguishing between the two C-Br bonds.

SitePosition relative to

Position relative to

Electronic ActivationSteric EnvironmentPredicted Reactivity
C1-Br ParaOrthoHigh (

from

,

from F)
Low (Open)Primary SNAr Site
C5-Br OrthoParaHigh (

from

)
High (Adjacent to

)
Secondary Site
  • The C1 Advantage: While the ortho-nitro effect (at C5) is strong, the C1 position benefits from the inductive withdrawal (

    
    )  of the adjacent Fluorine atom. Furthermore, C5 suffers from steric clash between the bulky Bromine and the Nitro group. Therefore, C1-Br is the kinetically dominant electrophilic site  for most nucleophiles.
    
Visualizing the Reaction Pathways[1]

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

ReactionPathways Start 1,5-Dibromo- 2-fluoro-4-nitrobenzene SNAr_Cond Nucleophile (Nu-) (e.g., Morpholine, R-NH2) Low Temp (0-25°C) Start->SNAr_Cond Path A: S_NAr Red_Cond Fe/NH4Cl or H2/Pd (Chemoselective) Start->Red_Cond Path B: Reduction Product_C1 Major Product: 1-Nu-5-Bromo- 2-fluoro-4-nitrobenzene (C1 Substitution) SNAr_Cond->Product_C1 Kinetic Control (Para + Inductive F) Product_C5 Minor Product: 1,5-Dibromo-... (C5 Substitution) SNAr_Cond->Product_C5 Steric Hindrance Aniline 1,5-Dibromo- 2-fluoro-4-aniline Red_Cond->Aniline Nitro -> Amine

Figure 1: Decision tree for functionalizing this compound. Path A exploits the unique activation of C1, while Path B transforms the directing group.

Experimental Protocols
Protocol A: Regioselective SNAr at C1

Objective: Selective displacement of the C1-Bromine using a secondary amine (e.g., morpholine) while retaining the C5-Bromine and C2-Fluorine.

Rationale: Low temperature prevents competitive attack at C5. The C1 position is activated by both the para-nitro group and the ortho-fluorine inductive effect.

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF or DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) to scavenge HBr.

    • Note: Avoid strong inorganic bases (NaOH, NaH) which might cause side reactions or hydrolysis.

  • Nucleophile Addition: Cool the solution to 0°C . Add the amine nucleophile (1.05 equiv) dropwise.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC/HPLC.

    • Success Marker: Disappearance of starting material and appearance of a single major peak.

    • Failure Mode: If C5-attack is observed (minor isomer), lower temperature to -10°C.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF/salts. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography. The C1-substituted product is typically more polar than the starting material but less polar than the bis-substituted byproduct.

Protocol B: Chemoselective Nitro Reduction

Objective: Convert the Nitro group to an Aniline without dehalogenating the sensitive C-Br or C-F bonds.

Rationale: Standard hydrogenation (


) often causes hydrodehalogenation (loss of Br). Iron-mediated reduction is milder and preserves halogens.
  • Preparation: Suspend this compound (1.0 equiv) in a mixture of EtOH/Water (3:1 ratio).

  • Activation: Add Ammonium Chloride (

    
    ) (5.0 equiv) and Iron powder (Fe) (3.0 equiv, 325 mesh).
    
  • Reaction: Heat to 70°C with vigorous stirring for 4 hours.

    • Visual Cue: The reaction will turn from yellow/orange (nitro) to a dark sludge (iron oxides).

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate. The resulting aniline is nucleophilic and air-sensitive; store under inert atmosphere.

Advanced Applications: Cross-Coupling

Once the C1 position is substituted (via SNAr) or the Nitro group reduced, the remaining C5-Br becomes a prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

  • Selectivity: In the starting material, C1 and C5 are both reactive toward Pd(0). However, after SNAr at C1, the C5-Br is the only oxidative addition site remaining.

  • Ligand Choice: Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) to facilitate oxidative addition into the sterically hindered C5-Br bond (ortho to the substituent at C4).

References
  • WuXi Biology. (2025). Highly Regioselective SNAr of Polyhalogenated Systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2025).[1] Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity. Retrieved from [Link]

  • MDPI Molecules. (2020). Theoretical Description of Nucleophilic Attack on Halonitroarenes. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1,5-Dibromo-2-fluoro-4-nitrobenzene: A Versatile Scaffold in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Multifunctional Building Block

1,5-Dibromo-2-fluoro-4-nitrobenzene is a uniquely functionalized aromatic compound that has emerged as a powerful building block in synthetic chemistry, particularly in the realms of pharmaceutical and materials science.[1][2] Its utility stems from a carefully orchestrated arrangement of reactive sites: two bromine atoms, a labile fluorine atom, and an electron-withdrawing nitro group. This combination of functionalities allows for a series of selective and high-yield transformations, making it an invaluable starting material for complex molecular architectures.

The core reactivity of this molecule is dictated by two primary features:

  • Activated Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack. The fluorine atom, positioned ortho to the nitro group, serves as an excellent leaving group, facilitating SNAr reactions with a wide range of nucleophiles.[3][4]

  • Orthogonal Reactivity for Cross-Coupling: The two bromine atoms provide robust handles for various palladium-catalyzed cross-coupling reactions. This allows for the sequential or simultaneous formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of intricate molecular frameworks.[5][6]

This guide provides an in-depth exploration of the key synthetic transformations of this compound, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and chemical development.

Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluorine Position

The displacement of the fluoride is typically the first and most facile reaction performed on this scaffold. The causality behind this selectivity lies in the mechanism of SNAr, which proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The nitro group is essential, as it delocalizes the negative charge, thereby lowering the activation energy for the nucleophilic attack. Fluorine is the preferred leaving group over bromine in SNAr due to the high electronegativity of the C-F bond, which makes the attached carbon atom more electrophilic and stabilizes the transition state leading to the Meisenheimer complex.[4]

This reaction is a cornerstone for introducing nitrogen-based heterocycles, a common feature in many kinase inhibitors and other biologically active molecules.[7][8]

Diagram 1: SNAr Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Limiting Step cluster_products Products Reactant This compound Meisenheimer Meisenheimer Complex Reactant->Meisenheimer + Nu-H - Base Nucleophile Nu-H Product Substituted Product Meisenheimer->Product - F⁻ (fast) HF H-F

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 1.1: SNAr with Piperazine

This protocol details the reaction of this compound with piperazine, a common step in the synthesis of various pharmaceutical intermediates.

Materials:

  • This compound (1.0 eq)

  • Piperazine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound and anhydrous DMF (approx. 0.2 M concentration).

  • Add piperazine and potassium carbonate to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-(3,5-dibromo-4-nitrophenyl)piperazine as a solid.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

With the fluorine atom substituted, the two bromine atoms serve as handles for subsequent C-C and C-N bond-forming reactions. The Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling are among the most powerful methods employed for this purpose.[5][9][10] These reactions have revolutionized modern drug discovery by enabling modular and efficient synthesis of complex molecules.[11][12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines.[5] This reaction is synthetically valuable as it offers a different reactivity profile compared to SNAr and can be performed under milder conditions for a broader range of amines.[13] The choice of ligand and precatalyst is critical for achieving high yields and preventing side reactions.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)(NHR')L₂]⁺Br⁻ OxAdd->AmineComplex + R'-NH₂ AmidoComplex Ar-Pd(II)(NR')L₂ AmineComplex->AmidoComplex - HBr + Base AmidoComplex->Pd0 Reductive Elimination Product Ar-NR' AmidoComplex->Product Reactants Ar-Br + R'-NH₂ Reactants->OxAdd Ar-Br

Caption: Catalytic cycle for the Buchwald-Hartwig Amination.

Protocol 2.1.1: Mono-Amination of a Dibromo-Aryl Intermediate

This protocol describes the amination at one of the bromine positions.

Materials:

  • Substituted 1-(3,5-dibromo-4-nitrophenyl)piperazine (1.0 eq)

  • Aniline derivative (1.1 eq)

  • XPhos Pd G2 precatalyst (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add the dibromo-aryl substrate, aniline derivative, XPhos Pd G2, and sodium tert-butoxide to an oven-dried reaction vial.

  • Add anhydrous toluene to the vial.

  • Seal the vial and remove it from the glovebox. Heat the reaction to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-aminated product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and organoboron compounds.[6][14] It is widely used due to the commercial availability of a vast array of boronic acids and the reaction's high tolerance for various functional groups.

Protocol 2.2.1: Double Suzuki Coupling

This protocol outlines a one-pot double Suzuki coupling to create a symmetrical tetra-aryl product.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄) (4.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the 1,4-dioxane/water mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude material via recrystallization or column chromatography.

Table 1: Comparison of Common Cross-Coupling Reactions
ReactionBond FormedKey ReagentsTypical Catalyst/LigandBase
Buchwald-Hartwig C-NAminePd₂(dba)₃ / XantphosNaOtBu, Cs₂CO₃
Suzuki-Miyaura C-CBoronic Acid/EsterPd(PPh₃)₄K₂CO₃, K₃PO₄
Sonogashira C-C (alkyne)Terminal AlkynePdCl₂(PPh₃)₂, CuIEt₃N, Piperidine

Section 3: Reduction of the Nitro Group

The final key transformation is the reduction of the nitro group to an aniline.[15] This is a pivotal step that fundamentally alters the electronic nature of the aromatic ring, converting a powerful electron-withdrawing group into a versatile electron-donating and nucleophilic amino group. This new functionality opens pathways for amide couplings, sulfonamide formation, or diazotization reactions.

Selecting the right reduction method is crucial to avoid unwanted side reactions, particularly dehalogenation (removal of the remaining bromine).[16]

Table 2: Comparison of Nitro Group Reduction Methods
MethodReagentsConditionsAdvantagesDisadvantages
Metal-Acid Fe / NH₄Cl or SnCl₂ / HClAqueous ethanol, RefluxCost-effective, robust, tolerates many groups.[17]Can be acidic, workup can be tedious.
Catalytic Hydrogenation H₂ (gas), Raney Ni or PtO₂Methanol/Ethanol, RT, 1-50 atmClean reaction, high yield, simple workup.Risk of dehalogenation, requires specialized equipment.[16]
Transfer Hydrogenation Ammonium formate, Pd/CMethanol, RefluxAvoids use of H₂ gas, generally mild.Catalyst can be expensive.
Protocol 3.1: Reduction using Tin(II) Chloride

This method is highly effective and generally avoids dehalogenation issues.[17]

Materials:

  • Substituted 4-nitroaniline derivative (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the nitro-aryl compound in ethanol or ethyl acetate in a round-bottom flask.

  • Add SnCl₂·2H₂O in one portion.

  • Heat the mixture to 60-70 °C and stir vigorously. The reaction is often complete within 1-3 hours.

  • Monitor by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Carefully pour the reaction mixture into a vigorously stirring solution of saturated NaHCO₃ to neutralize the acid and precipitate tin salts. Caution: Gas evolution (CO₂).

  • Continue stirring until the pH is ~8.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the desired aniline.

Section 4: Integrated Synthesis Workflow Example

The true power of this compound is realized in multi-step synthetic sequences. The following workflow illustrates a plausible route to a complex intermediate relevant to modern drug discovery, such as a precursor to a kinase inhibitor.[18][19]

Diagram 3: Multi-Step Synthetic Workflow

Workflow Start 1,5-Dibromo-2-fluoro- 4-nitrobenzene Step1 SNAr with Amine (R¹-NH₂) Start->Step1 Intermediate1 Intermediate A (Dibromo-nitro-aniline) Step1->Intermediate1 Step2 Suzuki Coupling with R²-B(OH)₂ Intermediate1->Step2 Intermediate2 Intermediate B (Mono-bromo-nitro-biaryl) Step2->Intermediate2 Step3 Nitro Reduction Intermediate2->Step3 Intermediate3 Intermediate C (Mono-bromo-amino-biaryl) Step3->Intermediate3 Step4 Buchwald-Hartwig with R³-NH₂ Intermediate3->Step4 FinalProduct Final Product Step4->FinalProduct

Caption: A sequential reaction workflow utilizing the scaffold.

This logical sequence—SNAr, followed by cross-coupling(s), and finally nitro reduction—is a common and effective strategy for leveraging the orthogonal reactivity of the starting material to rapidly build molecular complexity.

Conclusion

This compound is a testament to the power of strategic molecular design. Its distinct and predictable reactivity at three different sites—the C-F bond via SNAr, the C-Br bonds via cross-coupling, and the nitro group via reduction—provides chemists with a reliable and versatile platform for the synthesis of high-value compounds. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to harness the full potential of this exceptional building block in their synthetic endeavors.

References

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Kobelco. 1-Bromo-4-Fluoro-2-Nitrobenzene: A Versatile Research Compound. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • Google Patents. CN115806526B - A preparation method of olaparib intermediate.
  • PMC. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • RSC Publishing. The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. Available from: [Link]

  • WIPO Patentscope. 20170233351 Process for the Preparation of Olaparib and Intermediates Thereof. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Patsnap. Preparation method of Olaparib intermediate - Eureka. Available from: [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available from: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Johnson Matthey. Buchwald Hartwig amination catalysts. Available from: [Link]

  • PMC. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Available from: [Link]

  • Semantic Scholar. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine. Available from: [Link]

  • Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available from: [Link]

  • PMC. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Available from: [Link]

  • N. Liu. (Open Access) Development of kinase inhibitors and activity-based probes (2016). Available from: [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Available from: [Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]

  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Available from: [Link]

  • ResearchGate. Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under.... Available from: [Link]

  • PMC. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • PMC. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available from: [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Available from: [Link]

  • Google Patents. US4164517A - Preparation of fluoronitrobenzene.
  • ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • PMC. Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]

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Application Notes: 1,5-Dibromo-2-fluoro-4-nitrobenzene as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1,5-Dibromo-2-fluoro-4-nitrobenzene

In the landscape of modern drug discovery, the rational design of complex molecular architectures is paramount. The strategic selection of starting materials, or "building blocks," is a critical determinant of synthetic efficiency and the ability to generate diverse compound libraries for structure-activity relationship (SAR) studies. This compound is a uniquely functionalized aromatic scaffold that has emerged as a powerful tool for medicinal chemists.[1][2][3] Its value lies in the orthogonal reactivity of its substituents: a highly activated fluorine atom, two distinct bromine atoms suitable for cross-coupling, and a nitro group that serves as both an activating group and a synthetic handle.

This trifecta of reactive sites allows for a programmed, regioselective sequence of reactions, enabling the efficient construction of complex, drug-like molecules. The strong electron-withdrawing nature of the nitro group profoundly influences the ring's electronics, making the fluorine atom exceptionally susceptible to nucleophilic aromatic substitution (SNAr).[4][5][6] Concurrently, the bromine atoms serve as classical handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build biaryl systems common in many therapeutic agents, particularly kinase inhibitors.[7][8][9]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and mechanistic insights into the application of this compound in synthetic medicinal chemistry.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and handling requirements is the foundation of any successful and safe experimental protocol.

PropertyValueReference
CAS Number 366496-33-5
Molecular Formula C₆H₂Br₂FNO₂[10]
Molecular Weight 298.90 g/mol [10]
Appearance White to light yellow solid/powder[11]
Melting Point Not specified; related compounds have defined ranges (e.g., 52-62°C for 1-Bromo-2,5-difluoro-4-nitrobenzene)[12]
Purity Typically ≥97%Varies by supplier
Safety, Handling, and Storage

Warning: This compound is classified as harmful and an irritant.[13][14][15] Handle in accordance with good industrial hygiene and safety practices.

  • Personal Protective Equipment (PPE): Wear protective gloves (impervious), chemical safety goggles or a face shield, and a lab coat.[16][17] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or fumes.[13][17]

  • Handling: Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust.[16] Prevent dust generation during handling.[16] Wash hands thoroughly after handling.[13][14]

  • First Aid Measures:

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[13][15][16]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[13][15][16]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13][15][16]

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[13][15][16]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[13][15][16] Store locked up.

Core Reactivity: A Guide to Regioselective Synthesis

The primary utility of this compound stems from the predictable and sequential reactivity of its functional groups. This allows for a modular approach to synthesis.

Caption: Orthogonal reactivity of this compound.

Causality of Reactivity
  • Nucleophilic Aromatic Substitution (SNAr) at Fluorine: The fluorine atom at position 2 is the most reactive site towards nucleophiles. This is a direct consequence of the powerful electron-withdrawing nitro group located para to it. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, dramatically lowering the activation energy for the addition-elimination mechanism.[5][18] The fluoride ion is an excellent leaving group, further driving the reaction to completion.[18] This provides a reliable first step for introducing amines, thiols, or alcohols.

  • Palladium-Catalyzed Cross-Coupling at Bromine: The C-Br bonds at positions 1 and 5 are prime sites for transformations via transition-metal catalysis, most notably the Suzuki-Miyaura cross-coupling reaction.[9][19][20] This reaction allows for the formation of C-C bonds by coupling the aryl bromide with an organoboronic acid or ester.[19][21] This is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds found in numerous approved drugs.[8][20] The two bromine atoms can be substituted sequentially or simultaneously, depending on the reaction conditions and stoichiometry.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) using standard conditions (e.g., Fe/NH₄Cl, H₂/Pd-C, or SnCl₂). This unmasks a versatile functional group that can be used for subsequent amide bond formation, sulfonylation, or the construction of nitrogen-containing heterocycles.[3]

Application Workflow: Synthesis of a Kinase Inhibitor Scaffold

Protein kinases are a major class of drug targets, and many inhibitors feature a substituted heterocyclic or biaryl core.[7][8][22][23] this compound is an ideal starting material for such scaffolds. The following workflow illustrates a logical, three-step sequence to build a complex, multi-functionalized core.

Caption: Synthetic workflow for a kinase inhibitor scaffold.

This modular strategy allows for immense diversification. Different nucleophiles can be used in Step 1, a wide array of boronic acids can be employed in Step 2, and various carboxylic acids can be coupled in Step 3, enabling the rapid generation of a focused library for SAR exploration.

Detailed Experimental Protocols

The following protocols are representative procedures and should be adapted and optimized based on the specific substrate and desired scale. All operations must be conducted in a fume hood with appropriate PPE.

Protocol 1: Regioselective SNAr of the Fluorine Atom with an Amine

This protocol describes the displacement of the activated fluorine with a generic primary or secondary amine.

Materials and Reagents

ReagentM.W.AmountMolesEq.
This compound298.901.00 g3.35 mmol1.0
Amine (e.g., Morpholine)87.120.32 g (0.33 mL)3.68 mmol1.1
Potassium Carbonate (K₂CO₃)138.210.93 g6.70 mmol2.0
N,N-Dimethylformamide (DMF)-15 mL--

Step-by-Step Methodology

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.35 mmol) and potassium carbonate (0.93 g, 6.70 mmol).

  • Solvent Addition: Add anhydrous DMF (15 mL) to the flask.

  • Reagent Addition: Add the amine (1.1 eq) to the stirring suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Bromine Atom

This protocol describes the mono-arylation of the product from Protocol 1 using a generic arylboronic acid.

Materials and Reagents

ReagentM.W.AmountMolesEq.
Dibromo-nitro-aniline derivative (from 5.1)(Varies)1.00 g(Varies)1.0
Arylboronic Acid (e.g., Phenylboronic acid)121.931.2 eq1.2 eq1.2
Pd(PPh₃)₄ (Tetrakis)1155.560.05 eq0.05 eq0.05
Sodium Carbonate (Na₂CO₃)105.993.0 eq3.0 eq3.0
1,4-Dioxane / Water (4:1)-20 mL--

Step-by-Step Methodology

  • Degassing: Sparge the 1,4-dioxane and water separately with nitrogen or argon for 30 minutes to remove dissolved oxygen.[24]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the dibromo-nitro-aniline starting material (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add the degassed 4:1 dioxane/water mixture (20 mL) via cannula or syringe.

  • Reaction Conditions: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate (30 mL) and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, add water (30 mL), and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by column chromatography on silica gel to isolate the mono-arylated product.

  • Characterization: Confirm the structure via NMR and HRMS.

Conclusion

This compound is a testament to the power of strategic functionalization in a synthetic building block. Its well-differentiated reactive sites provide a clear and logical roadmap for the synthesis of complex molecules. By leveraging selective SNAr, Suzuki-Miyaura cross-coupling, and nitro reduction, medicinal chemists can efficiently access novel chemical matter, particularly within the highly valuable domain of kinase inhibitors. The protocols and rationale provided herein offer a robust framework for harnessing the full synthetic potential of this versatile reagent, accelerating the pace of drug discovery and development.

References

  • Acros Organics. (n.d.). Safety Data Sheet for 1,4-Dibromo-2-nitrobenzene.
  • Chem Service. (2018, July 20). Safety Data Sheet. Retrieved from [Link]

  • Alfa Aesar. (n.d.). Safety Data Sheet for 1-Fluoro-4-nitrobenzene.
  • Gabbutt, C. D., et al. (2024).
  • Xiang, J., et al. (2012). The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. MedChemComm.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
  • Kobelco. (n.d.). 1-Bromo-4-Fluoro-2-Nitrobenzene: A Versatile Research Compound. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Frontiers in Chemistry.
  • King, F. W., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine. Journal of Medicinal Chemistry.
  • Shchekotikhin, A. E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules.
  • Reddit r/Chempros. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]

  • Oziminski, W. P., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from [Link]

  • Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medicinal Chemistry and Research.
  • Worm, M., et al. (2014). Guideline for acute therapy and management of anaphylaxis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, August 5). 1,4-Dibromo-2,5-difluorobenzene: A Key Intermediate in Pharmaceutical and Agrochemical Development. Retrieved from [Link]

  • Asiri, A. M., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Retrieved from [Link]

  • Brigham and Women's Hospital. (n.d.). Rapid Desensitization for Hypersensitivity Reactions to Medications. Retrieved from [Link]

  • LITFL. (2020, November 3). Anaphylaxis. Retrieved from [Link]

  • Kraft, M., et al. (2019).

Sources

Application Notes and Protocols for the Use of 1,5-Dibromo-2-fluoro-4-nitrobenzene in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 1,5-Dibromo-2-fluoro-4-nitrobenzene as a versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The strategic positioning of its functional groups—two bromine atoms, a fluorine atom, and a nitro group—on the benzene ring allows for a series of selective and high-yield chemical transformations. This document outlines the key reactivity principles and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound is a highly functionalized aromatic compound that serves as a critical starting material in the synthesis of complex molecular architectures found in modern pharmaceuticals.[] The electron-withdrawing nature of the nitro group significantly activates the benzene ring for nucleophilic aromatic substitution (SNAr), primarily at the fluorine position.[2][3] The two bromine atoms provide orthogonal sites for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized.[6][7][8][9] This multi-faceted reactivity makes it an invaluable scaffold for the construction of a diverse range of API candidates.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₆H₂Br₂FNO₂N/A
Molecular Weight 300.89 g/mol N/A
Appearance Pale yellow to yellow solid[10]
Melting Point 52.0-62.0 °C[10]
Key Reactive Sites C-F (SNAr), C-Br (Cross-coupling), -NO₂ (Reduction)[2][7][11]

The fluorine atom is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the para-nitro group. The bromine atoms are less susceptible to nucleophilic substitution under typical SNAr conditions, allowing for selective functionalization.

Reactivity_Profile cluster_molecule This compound cluster_reactions Key Transformations mol C₆H₂Br₂FNO₂ snar Nucleophilic Aromatic Substitution (SNAr) (at C-F) mol->snar High Reactivity suzuki Suzuki-Miyaura Cross-Coupling (at C-Br) mol->suzuki Selective Reactivity reduction Nitro Group Reduction (-NO₂ to -NH₂) mol->reduction Facile Transformation SNAr_Workflow start Start: Combine Reactants react Heat to 80°C (4-6 hours) start->react monitor Monitor by TLC/HPLC react->monitor workup Quench with Water & Filter monitor->workup Reaction Complete dry Dry Product workup->dry end End: Purified Product dry->end API_Synthesis A This compound B Intermediate 1 (SNAr Product) A->B SNAr with R₁-NH₂ C Intermediate 2 (Suzuki Product) B->C Suzuki with R₂-B(OH)₂ D Intermediate 3 (Amine Product) C->D Nitro Reduction API Final API D->API Final Functionalization

Sources

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 1,5-Dibromo-2-fluoro-4-nitrobenzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for performing Suzuki-Miyaura cross-coupling reactions using 1,5-dibromo-2-fluoro-4-nitrobenzene as a key building block. The presence of two distinct bromide sites, modulated by the electronic effects of nitro and fluoro substituents, presents a unique challenge and opportunity for regioselective synthesis. We present protocols for both selective mono-arylation and exhaustive di-arylation, enabling the synthesis of highly functionalized and structurally diverse biaryl and terphenyl compounds. These products are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide explains the mechanistic principles governing selectivity and provides robust, step-by-step protocols for researchers in organic synthesis and drug development.

Mechanistic Insights and Principles of Regioselectivity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides catalyzed by a palladium complex.[3] The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

The Catalytic Cycle

The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[4][5] A base is crucial for activating the organoboron reagent, facilitating the transmetalation step.[7]

Suzuki_Miyaura_Cycle cluster_steps Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)L₂-X Pd0->PdII_Complex  Rate-Determining Step ArX Ar-X (Substrate) OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Complex->PdII_Diaryl ArBOH2 Ar'-B(OH)₂ + Base Transmetalation Transmetalation PdII_Diaryl->Pd0  Regenerates Catalyst Product Ar-Ar' (Product) PdII_Diaryl->Product RedElim Reductive Elimination Experimental_Workflow Setup 1. Reaction Setup (Reagents, Catalyst, Base) Inert 2. Establish Inert Atmosphere (N₂/Ar) Setup->Inert Solvent 3. Add Solvents Inert->Solvent React 4. Heat & Stir (85-110 °C) Solvent->React Monitor 5. Monitor Progress (TLC / GC-MS) React->Monitor Periodic Sampling Monitor->React Continue if incomplete Workup 6. Quench & Extract Monitor->Workup Upon Completion Purify 7. Column Chromatography Workup->Purify Analyze 8. Characterization (NMR, MS) Purify->Analyze

Sources

Application Note: Strategic Synthesis of Heterocycles from 1,5-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 1,5-Dibromo-2-fluoro-4-nitrobenzene as a high-value scaffold for synthesizing diverse, poly-functionalized heterocyclic cores.

Executive Summary & Strategic Value

This compound is a "Swiss Army Knife" scaffold for fragment-based drug discovery (FBDD). Its value lies in its unique substitution pattern (1,2,4,5-tetrasubstituted benzene), which offers three distinct electrophilic handles with orthogonal reactivity profiles.

Unlike standard fluoro-nitrobenzenes where the fluorine is the primary electrophile, this scaffold directs nucleophilic attack to the bromine positions due to the meta-relationship between the fluorine and the nitro group. This allows for the retention of the fluorine atom—a critical bioisostere in medicinal chemistry—while building complex fused heterocycles like benzimidazoles , indoles , and quinoxalines .

Core Reactivity Profile

The regioselectivity of this molecule is governed by the electronic activation provided by the nitro group (C4):

  • C5-Bromine (Primary Electrophile): Positioned ortho to the nitro group. This is the most activated site for SNAr displacement by amines or thiols.

  • C1-Bromine (Secondary Electrophile): Positioned para to the nitro group. Activated, but kinetically slower than the ortho position.

  • C2-Fluorine (Latent Handle): Positioned meta to the nitro group. It is chemically stable to standard SNAr conditions, preserving it for late-stage transition metal catalysis or specific metabolic blocking applications.

Visual Reaction Pathways

The following diagram illustrates the divergent synthesis of three key heterocyclic cores from the parent scaffold.

ReactionPathways SM 1,5-Dibromo-2-fluoro- 4-nitrobenzene Int_SNAr Intermediate A: (S_NAr at C5-Br) SM->Int_SNAr R-NH2, Base (S_NAr) Int_Sono Intermediate B: (Sonogashira at C5-Br) SM->Int_Sono Alkyne, Pd(0) (Sonogashira) Benzimidazole Target 1: 5-Bromo-6-fluoro- benzimidazole Int_SNAr->Benzimidazole 1. Fe/AcOH (Red) 2. R-CHO (Cyclize) Quinoxaline Target 3: 7-Bromo-6-fluoro- quinoxalin-2-one Int_SNAr->Quinoxaline 1. Glycine Ester 2. Reductive Cyclization Indole Target 2: 5-Bromo-6-fluoro- indole Int_Sono->Indole Pd(II) or Cu(I) Cyclization

Caption: Divergent synthesis of Benzimidazoles, Indoles, and Quinoxalines driven by orthogonal reactivity of the C5-Br and C4-NO2 groups.

Detailed Experimental Protocols

Protocol A: Synthesis of Functionalized Benzimidazoles

This protocol exploits the high reactivity of the C5-Bromine to generate a 1,2-diamine precursor.

Mechanism: SNAr displacement of C5-Br


 Nitro Reduction 

Imidazole Ring Closure.
Step 1: Regioselective SNAr Displacement
  • Reagents: this compound (1.0 equiv), Primary Amine (R-NH2, 1.1 equiv), DIPEA (2.0 equiv).

  • Solvent: THF or DMF (anhydrous).

  • Conditions:

    • Dissolve starting material in THF (0.2 M) and cool to 0°C.

    • Add DIPEA followed by the dropwise addition of the amine.

    • Stir at RT for 4–6 hours. Note: Monitor by TLC/LCMS. The C5-Br is displaced preferentially over C1-Br due to the ortho-nitro effect.

    • Workup: Dilute with EtOAc, wash with water/brine, dry over Na2SO4.

  • Yield Target: >85% of 1-Bromo-2-fluoro-4-nitro-5-(alkylamino)benzene .

Step 2: One-Pot Reduction & Cyclization
  • Reagents: Intermediate from Step 1, Iron powder (5 equiv), NH4Cl (5 equiv), Formic Acid (or Triethyl Orthoformate for unsubstituted C2).

  • Solvent: EtOH/Water (4:1).

  • Conditions:

    • Suspend the nitro-amine intermediate in EtOH/Water.

    • Add Fe powder and NH4Cl. Heat to 70°C for 2 hours (Reduction complete).

    • Filter through Celite to remove iron residues.

    • Cyclization: To the filtrate (containing the diamine), add Triethyl Orthoformate (3 equiv) and catalytic pTSA. Reflux for 3 hours.

    • Purification: Flash chromatography (DCM/MeOH).

  • Final Product: 1-Substituted-5-bromo-6-fluoro-benzimidazole .

Protocol B: Synthesis of 5-Bromo-6-Fluoro-Indoles

This route utilizes the C5-Br for a Sonogashira coupling, followed by a reductive cyclization.

Step 1: Regioselective Sonogashira Coupling
  • Reagents: this compound (1.0 equiv), Phenylacetylene (1.1 equiv), Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N (3 equiv).

  • Solvent: DMF/THF (degassed).

  • Conditions:

    • Mix reagents under inert atmosphere (N2/Ar).

    • Stir at RT or mild heat (40°C) for 6–12 hours.

    • Critical Control: Do not overheat (>60°C) to avoid coupling at the C1-Br position. The C5-Br is more reactive towards oxidative addition due to the electron-poor nature of the ortho-nitro environment.

  • Product: 1-Bromo-2-fluoro-4-nitro-5-(phenylethynyl)benzene .

Step 2: Reductive Cyclization (Cadogan-Sundberg Indole Synthesis)
  • Reagents: Triphenylphosphine (PPh3, 4 equiv) or MoO2Cl2 (cat).

  • Solvent: o-Dichlorobenzene (high boiling).

  • Conditions:

    • Heat the nitro-alkyne intermediate with PPh3 at 140°C.

    • Mechanism involves deoxygenation of the nitro group to a nitrene, which inserts into the pendant alkyne to form the indole.

  • Alternative (Milder): Use PdCl2(MeCN)2 / CO / DMF if a carbonyl insertion is desired, or standard Fe/AcOH reduction if the alkyne is suitably substituted.

Data Summary & Troubleshooting

ParameterC5-Bromine (ortho-NO2)C1-Bromine (para-NO2)C2-Fluorine (meta-NO2)
SNAr Reactivity High (Primary Site)ModerateLow (Stable)
Pd-Coupling High (Fast Oxidative Addition)ModerateLow
Leaving Group Ability ExcellentGoodPoor (in this context)
Troubleshooting Guide
  • Issue: Loss of Fluorine atom.[1]

    • Cause: Harsh SNAr conditions (e.g., NaH, high temp) may force attack at C2.

    • Solution: Stick to weak bases (DIPEA, K2CO3) and temperatures <60°C.

  • Issue: Mixture of Regioisomers (C1 vs C5 substitution).

    • Cause: Reaction running too long or too hot.

    • Solution: The C5 position reacts significantly faster. Stop the reaction once the mono-substituted product forms (monitor by HPLC).

  • Issue: Incomplete Cyclization.

    • Cause: Oxidation of the diamine intermediate (air sensitive).

    • Solution: Perform reduction and cyclization in a "telescoped" one-pot process without isolating the air-sensitive diamine.

References

  • Regioselectivity in SNAr Reactions

    • Nucleophilic Aromatic Substitution of Polyhalogen
    • Source:

  • Benzimidazole Synthesis Protocols

    • One-Pot Synthesis of Benzimidazoles from Nitroanilines. Hanan, E. J., et al. Synlett, 2010.[2]

    • Source:

  • Indole Synthesis via Nitro-Alkynes

    • Reductive Cycliz
    • Source:

  • Compound Data & Safety

    • This compound (CAS 1803785-06-9).[3]

    • Source:

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 1,5-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of Polysubstituted Nitroaromatics

1,5-Dibromo-2-fluoro-4-nitrobenzene is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a powerful electron-withdrawing nitro group and three distinct halogen atoms—renders it an exceptionally versatile building block for complex molecular architectures. The strategic placement of these groups allows for highly regioselective sequential functionalization via Nucleophilic Aromatic Substitution (SNAr).

This guide provides a detailed exploration of the principles governing the reactivity of this substrate and offers robust, field-proven protocols for its derivatization with various classes of nucleophiles. The methodologies described herein are designed to be both reproducible and adaptable, empowering scientists to confidently incorporate this valuable intermediate into their synthetic programs.

Pillar 1: Understanding the Reactivity and Regioselectivity

The successful application of this compound in synthesis hinges on a clear understanding of the underlying principles of the SNAr reaction.[1][2] This reaction is not a concerted process like an Sₙ2 reaction; instead, it proceeds through a two-step addition-elimination mechanism.[1][3][4]

  • Nucleophilic Attack: A nucleophile adds to the aromatic ring at a carbon atom bearing a suitable leaving group. This is typically the rate-determining step and results in the temporary loss of aromaticity.[5][6]

  • Formation of the Meisenheimer Complex: The addition of the nucleophile creates a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][6][7]

  • Elimination and Rearomatization: The leaving group is expelled, restoring the aromaticity of the ring and yielding the final substituted product.[1][4]

The key to the high reactivity and regioselectivity of this compound lies in the interplay between the activating nitro group and the nature of the halogen leaving groups.

The Decisive Role of the Nitro Group and Fluorine

The aromatic ring must be rendered electron-deficient to be susceptible to attack by a nucleophile.[1][2] The potent electron-withdrawing nitro group at the C4 position strongly activates the ring, particularly at the ortho (C3, C5) and para (C2) positions.

In this substrate, the fluorine atom is positioned ortho to the nitro group, making the C2 carbon highly electrophilic. While bromide is typically a better leaving group than fluoride in aliphatic substitutions (Sₙ1/Sₙ2), the opposite is true in SNAr.[8][9] The reason for this paradox lies in the rate-determining step. Fluorine's intense electronegativity provides a powerful inductive effect that stabilizes the negatively charged Meisenheimer complex formed during the initial nucleophilic attack.[3][5][9] This stabilization lowers the activation energy of the slow addition step, thereby accelerating the overall reaction rate.[5] Consequently, nucleophilic attack will occur selectively at the C2 position, displacing the fluoride ion.

Caption: General mechanism of SNAr on this compound.

Pillar 2: Experimental Protocols and Data

The following protocols are designed as robust starting points for the derivatization of this compound. All reactions should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine completion.

General Considerations:
  • Solvents: Use anhydrous solvents, especially for reactions involving strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Dipolar aprotic solvents such as DMF, DMSO, or NMP are often preferred as they effectively solvate the counter-ion of the nucleophile, increasing its reactivity.[10]

  • Inert Atmosphere: Reactions employing moisture-sensitive reagents (e.g., NaH, KOtBu) must be conducted under an inert atmosphere of nitrogen or argon to prevent quenching.[11][12]

  • Safety: Handle volatile and toxic nucleophiles, such as low molecular weight thiols, in a well-ventilated fume hood.[10] Sodium azide is highly toxic and can form explosive heavy metal azides; handle with appropriate care.

Summary of Reaction Conditions
Nucleophile ClassExample NucleophileBaseSolventTypical Temp. (°C)
Amines MorpholineK₂CO₃, Et₃NDMF, DMSO, EtOH25 - 100
Thiols ThiophenolNaH, K₂CO₃THF, DMF0 - 60
Alkoxides Sodium MethoxideNaH (from MeOH)THF, DMF0 - 80
Azides Sodium Azide (NaN₃)N/ADMF, DMSO50 - 100

Protocol 1: Reaction with Amine Nucleophiles

This protocol details a general procedure for the synthesis of N-substituted derivatives using a secondary amine.

  • Materials:

    • This compound (1.0 eq)

    • Amine (e.g., Morpholine) (1.1 - 1.5 eq)

    • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

    • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Water, Ethyl Acetate, Brine

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), the chosen solvent (e.g., DMF), and a magnetic stir bar.

    • Add the amine nucleophile (1.2 eq) to the solution.

    • Add the base (K₂CO₃, 2.0 eq).

    • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor progress by TLC.[12]

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[12]

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol describes the synthesis of thioether derivatives, which are valuable intermediates, for example, in the synthesis of benzothiazoles.[13][14]

  • Materials:

    • This compound (1.0 eq)

    • Thiol (e.g., Thiophenol) (1.1 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF) or DMF

    • Saturated Aqueous Ammonium Chloride (NH₄Cl), Dichloromethane, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and a magnetic stir bar.

    • Cool the flask to 0 °C in an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise to the solvent.

    • Slowly add a solution of the thiol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.[12]

    • Add a solution of this compound (1.0 eq) in anhydrous THF to the thiolate mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating (e.g., 40-60 °C) may be required.

    • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.[12]

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent in vacuo and purify the residue by flash chromatography.

Protocol 3: Reaction with Azide Nucleophiles

This protocol allows for the introduction of an azide moiety, a versatile functional group for "click chemistry" or for reduction to a primary amine.[15]

  • Materials:

    • This compound (1.0 eq)

    • Sodium Azide (NaN₃) (1.5 - 2.0 eq)

    • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Water, Ethyl Acetate, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

    • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic.

    • Heat the reaction mixture to 50-100 °C and stir until TLC analysis indicates the consumption of the starting material.

    • After cooling to room temperature, pour the reaction mixture into water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography. The resulting aryl azide should be handled with care and stored appropriately.

Pillar 3: Workflow and Validation

A systematic approach ensures the highest chance of success and reproducibility. The general workflow for these SNAr reactions is a multi-stage process that demands careful execution at each step.

Workflow A Reaction Setup (Inert atmosphere if needed) B Reagent Addition (Controlled temperature) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Workup & Quenching (e.g., H₂O, aq. NH₄Cl) C->D E Extraction (e.g., EtOAc, DCM) D->E F Drying & Filtration (e.g., MgSO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Purification (Column Chromatography) G->H I Product Characterization (NMR, MS) H->I

Caption: A generalized workflow for SNAr reactions.

Self-Validating System: Each protocol is a self-validating system. The progress is monitored analytically (TLC/LC-MS), confirming the conversion of starting material. The workup and purification steps are designed to effectively isolate the product from unreacted reagents, base, and solvent. Finally, structural confirmation via spectroscopic methods (NMR, MS) provides the ultimate validation of a successful reaction.

Conclusion

The SNAr reaction on this compound is a powerful and reliable method for selectively introducing a wide range of functionalities at the C2 position. The pronounced activating effect of the nitro group, combined with the unique role of fluorine as an excellent leaving group in this context, provides a predictable and high-yielding platform for synthetic diversification. The protocols outlined in these application notes serve as a comprehensive guide for researchers, enabling the efficient synthesis of novel and complex molecules for drug discovery and materials science applications.

References

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]

  • Addition-Elimination at Aromatics (SNAR). St. John's University & College of St. Benedict. [Link]

  • Why fluoride act as good leaving group and acts as poor leaving group in SN1 and SN2 reactions. (2021). Preply. [Link]

  • Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? (2015). Reddit. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). PMC. [Link]

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (2019). ijpbs.com. [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (2026). organic-chemistry.org. [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION. (2025). PHARMD GURU. [Link]

  • Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. (2019). Research Journal of Pharmacy and Technology. [Link]

  • View of SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. ijpbs.com. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Aromatic Substitution. Vapourtec. [Link]

  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. (2007). PubMed. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Chemistry Stack Exchange. [Link]

  • Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. (2014). RSC Publishing. [Link]

  • Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics. wuxibiology.com. [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. WuXi Biology. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). wjpr.net. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Semantic Scholar. [Link]

  • Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. (2019). ResearchGate. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

  • The SN mechanism in aromatic compounds. Part XXXIV. Comparative nucleophilic strength and halogen mobility in reactions of some nucleophiles with some fluoro- and iodo-nitrobenzenes. (1967). Journal of the Chemical Society B: Physical Organic. [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). C&EN. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. (2025). YouTube. [Link]

  • Perfluoroaryl Azides: Reactivities, Unique Reactions and Their Applications in the Synthesis of Theranostic Agents. Diva-portal.org. [Link]

  • Chemistry Nobelists developed reactions that are “compatible with almost everything”. (2022). Physics Today. [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1,5-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,5-Dibromo-2-fluoro-4-nitrobenzene is a valuable and versatile building block in modern organic synthesis, particularly for the construction of complex molecular architectures in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring two distinct bromine atoms, a fluorine atom, and a strongly electron-withdrawing nitro group, offers multiple avenues for selective functionalization. The presence of two C-Br bonds of differing reactivity allows for sequential, regioselective cross-coupling reactions, enabling the synthesis of unsymmetrical, highly substituted aromatic compounds.

This guide provides detailed application notes and step-by-step protocols for the selective palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying principles that govern reactivity and selectivity.

Understanding the Reactivity and Regioselectivity of this compound

The key to successfully employing this compound in cross-coupling reactions lies in understanding the relative reactivity of its two bromine atoms. The regioselectivity of the initial coupling is primarily governed by a combination of steric and electronic effects.

  • Electronic Effects: The potent electron-withdrawing nitro group significantly influences the electronic landscape of the aromatic ring. It activates the C-Br bond at the C5 position (ortho to the nitro group) towards oxidative addition to the palladium(0) catalyst. This is due to the stabilization of the resulting aryl-palladium intermediate.

  • Steric Effects: The fluorine atom at the C2 position introduces steric hindrance around the C1-Br bond. This steric bulk can disfavor the approach of the bulky palladium catalyst to the C1 position.

Consequently, the initial palladium-catalyzed cross-coupling reaction is predicted to occur selectively at the C5-Br bond , which is ortho to the activating nitro group and less sterically encumbered than the C1-Br bond. This inherent regioselectivity provides a powerful tool for the synthesis of mono-functionalized intermediates that can be further elaborated at the C1 position.

I. Suzuki-Miyaura Coupling: Synthesis of Unsymmetrical Biaryls

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. For this compound, this reaction allows for the regioselective introduction of a wide range of aryl and heteroaryl substituents.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for promoting these steps efficiently, especially with electron-deficient and sterically hindered substrates. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often highly effective in these transformations.

Suzuki_Miyaura_Mechanism cluster_legend Legend Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Br(L)2 Aryl-Pd(II)-Br(L)2 Pd(0)L2->Aryl-Pd(II)-Br(L)2 Oxidative Addition (this compound) Aryl-Pd(II)-R(L)2 Aryl-Pd(II)-R(L)2 Aryl-Pd(II)-Br(L)2->Aryl-Pd(II)-R(L)2 Transmetalation (Ar'B(OH)2, Base) Aryl-Pd(II)-R(L)2->Pd(0)L2 Reductive Elimination Unsymmetrical Biaryl Unsymmetrical Biaryl Aryl-Pd(II)-R(L)2->Unsymmetrical Biaryl L Ligand (e.g., SPhos) Ar' Coupling Partner

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Recommended Protocol: Regioselective Mono-arylation

This protocol is optimized for the selective coupling at the C5 position of this compound.

Table 1: Reagents and Conditions for Selective Suzuki-Miyaura Mono-arylation

Reagent/ParameterQuantity/ValueNotes
This compound1.0 mmolLimiting reagent
Arylboronic Acid1.1 - 1.2 equiv.Slight excess to ensure complete reaction
Palladium CatalystPd(OAc)₂ (2 mol%)Pre-catalyst
LigandSPhos (4 mol%)Bulky, electron-rich phosphine ligand
BaseK₃PO₄ (2.0 equiv.)Mild inorganic base
Solvent1,4-Dioxane/H₂O (4:1)Degassed solvent mixture
Temperature80 - 100 °CReaction temperature
Reaction Time4 - 12 hoursMonitor by TLC or LC-MS

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1-1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling provides a powerful method for the formation of C(sp²)–C(sp) bonds, enabling the synthesis of arylalkynes. This reaction is particularly valuable for creating rigid structural motifs found in many functional materials and complex natural products.

Mechanistic Considerations

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. An amine base is used to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction. For sensitive substrates, copper-free conditions have also been developed.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Br(L)2 Aryl-Pd(II)-Br(L)2 Pd(0)L2->Aryl-Pd(II)-Br(L)2 Oxidative Addition Aryl-Pd(II)-C≡CR(L)2 Aryl-Pd(II)-C≡CR(L)2 Aryl-Pd(II)-Br(L)2->Aryl-Pd(II)-C≡CR(L)2 Transmetalation Aryl-Pd(II)-C≡CR(L)2->Pd(0)L2 Reductive Elimination Arylalkyne Arylalkyne Aryl-Pd(II)-C≡CR(L)2->Arylalkyne Terminal Alkyne Terminal Alkyne Copper(I) Acetylide Copper(I) Acetylide Terminal Alkyne->Copper(I) Acetylide Deprotonation (Base, Cu(I)) Copper(I) Acetylide->Aryl-Pd(II)-Br(L)2

Figure 2: Dual catalytic cycle of the Sonogashira coupling.

Recommended Protocol: Regioselective Mono-alkynylation

This protocol is designed for the selective coupling of a terminal alkyne at the C5 position of this compound.

Table 2: Reagents and Conditions for Selective Sonogashira Mono-alkynylation

Reagent/ParameterQuantity/ValueNotes
This compound1.0 mmolLimiting reagent
Terminal Alkyne1.2 - 1.5 equiv.To drive the reaction to completion
Palladium CatalystPd(PPh₃)₂Cl₂ (3 mol%)Common and effective catalyst
Copper Co-catalystCuI (5 mol%)Activates the alkyne
BaseTriethylamine (TEA) (3.0 equiv.)Acts as both base and solvent
SolventTetrahydrofuran (THF)Anhydrous and degassed
TemperatureRoom Temperature to 50 °CMild reaction conditions
Reaction Time2 - 8 hoursMonitor by TLC or GC-MS

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2-1.5 mmol) dropwise with stirring.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

III. Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines from aryl halides.[1] This reaction is of great importance in medicinal chemistry, as the arylamine motif is a common feature in many pharmaceutical agents.

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step, which is often rate-limiting.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-Br(L)2 Aryl-Pd(II)-Br(L)2 Pd(0)L2->Aryl-Pd(II)-Br(L)2 Oxidative Addition Aryl-Pd(II)-NHR'R''2+ Aryl-Pd(II)-NHR'R''2+ Aryl-Pd(II)-Br(L)2->Aryl-Pd(II)-NHR'R''2+ Amine Coordination Aryl-Pd(II)-NR'R''(L)2 Aryl-Pd(II)-NR'R''(L)2 Aryl-Pd(II)-NHR'R''2+->Aryl-Pd(II)-NR'R''(L)2 Deprotonation (Base) Aryl-Pd(II)-NR'R''(L)2->Pd(0)L2 Reductive Elimination Arylamine Arylamine Aryl-Pd(II)-NR'R''(L)2->Arylamine

Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.

Recommended Protocol: Regioselective Mono-amination

This protocol outlines the conditions for the selective amination at the C5 position of this compound.

Table 3: Reagents and Conditions for Selective Buchwald-Hartwig Mono-amination

Reagent/ParameterQuantity/ValueNotes
This compound1.0 mmolLimiting reagent
Amine1.2 equiv.Primary or secondary amine
Palladium CatalystPd₂(dba)₃ (2 mol%)Palladium(0) source
LigandXPhos (4 mol%)Highly effective for C-N coupling
BaseNaOt-Bu (1.5 equiv.)Strong, non-nucleophilic base
SolventTolueneAnhydrous and degassed
Temperature90 - 110 °CReaction temperature
Reaction Time6 - 24 hoursMonitor by TLC or LC-MS

Step-by-Step Procedure:

  • In a glovebox, add palladium(0) tris(dibenzylideneacetone) dipalladium(0) (0.02 mmol) and XPhos (0.04 mmol) to a dry Schlenk tube.

  • Add anhydrous, degassed toluene (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • To a separate Schlenk tube, add this compound (1.0 mmol) and sodium tert-butoxide (1.5 mmol).

  • Evacuate and backfill this tube with an inert gas.

  • Add the pre-formed catalyst solution to the tube containing the substrate and base.

  • Add the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a predictable and efficient pathway to a diverse array of highly substituted and unsymmetrical aromatic compounds. The strong directing effect of the nitro group allows for the selective functionalization of the C5-Br bond, providing a versatile platform for further synthetic transformations at the C1-Br position. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for researchers in their synthetic endeavors. As with any catalytic reaction, optimization of the specific substrate, coupling partner, and reaction conditions may be necessary to achieve the highest yields and purity.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]

  • Kazi, S. A.; Campi, E. M.; Hearn, M. T. W. A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. Tetrahedron, 2018 , 74(7), 757-766. [Link]

Sources

Synthesis of Substituted Anilines from 1,5-Dibromo-2-fluoro-4-nitrobenzene: A Detailed Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Anilines in Drug Discovery

Substituted anilines are a cornerstone in medicinal chemistry, serving as pivotal precursors for a vast array of therapeutic agents.[1] Their inherent structural versatility and capacity to engage in crucial interactions with biological targets have cemented their role in the development of numerous approved drugs and promising clinical candidates.[1][2] This is particularly evident in the field of oncology, where the aniline scaffold is a prominent pharmacophore in the design of kinase inhibitors, a critical class of cancer therapeutics.[1][3] Kinase inhibitors often function as ATP-competitive agents, and the aniline moiety, with its nitrogen atom and various substituents, can form essential hydrogen bonds and van der Waals interactions within the ATP-binding pocket of kinases.[1] This interaction effectively blocks the phosphorylation of downstream substrates, thereby disrupting the signal transduction pathways responsible for cancer cell proliferation, survival, and angiogenesis.[1]

The strategic functionalization of the aniline ring allows medicinal chemists to meticulously modulate a compound's pharmacological profile, including its bioavailability, solubility, and selectivity for the target receptor.[2] Furthermore, thoughtful substitution can mitigate potential metabolic liabilities and off-target effects that can be associated with the aniline core.[2][4][5]

1,5-Dibromo-2-fluoro-4-nitrobenzene emerges as a particularly valuable starting material for the synthesis of a diverse library of substituted anilines. The presence of multiple reactive sites—two bromine atoms, a fluorine atom, and a nitro group—offers a rich platform for regioselective chemical modifications. The strong electron-withdrawing effect of the nitro group and the fluorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a fundamental reaction in the synthesis of these target molecules.[6][7] This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and mechanistic considerations for the preparation of substituted anilines from this versatile building block.

Mechanistic Rationale: Leveraging Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route to substituted anilines from this compound is the nucleophilic aromatic substitution (SNAr) reaction.[6] This reaction proceeds via a two-step addition-elimination mechanism.[6][7]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile (in this case, an amine) on an electron-deficient carbon atom of the aromatic ring. The presence of the strongly electron-withdrawing nitro group at the para-position and the fluorine atom at the ortho-position to the bromine atoms significantly lowers the electron density of the ring, making it susceptible to nucleophilic attack.[6][8] The nucleophile adds to the carbon bearing a leaving group (a halogen in this instance), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7] The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.[9]

Step 2: Elimination of the Leaving Group and Rearomatization

In the second step, the leaving group (a bromide or fluoride ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored.[10] This elimination step is typically fast.

The regioselectivity of the SNAr reaction on this compound is a critical consideration. The fluorine atom, being the most electronegative halogen, creates a highly polarized C-F bond, making the carbon atom it is attached to a prime target for nucleophilic attack.[9] Furthermore, the position of the fluorine atom ortho to the nitro group provides excellent resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack at that position. Consequently, the fluorine atom is generally the most facile leaving group in SNAr reactions on this substrate.

Figure 1: Generalized workflow for the SNAr reaction.

Experimental Protocols

This section provides detailed protocols for the synthesis of substituted anilines from this compound. The protocols are designed to be self-validating, with clear steps and rationales for each experimental choice.

Protocol 1: Synthesis of N-substituted-5-bromo-2-fluoro-4-nitroanilines

This protocol details the selective substitution of one bromine atom with a primary or secondary amine. The choice of solvent and base is crucial for achieving high yields and selectivity.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in DMF or DMSO.

  • Addition of Reagents: Add the desired amine (1.1 - 1.5 eq) to the solution, followed by the addition of a base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq). The base is essential to neutralize the hydrobromic acid generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Subsequent Reduction of the Nitro Group

The nitro group of the synthesized N-substituted-5-bromo-2-fluoro-4-nitroaniline can be readily reduced to the corresponding aniline, a key intermediate for further functionalization.

Materials:

  • N-substituted-5-bromo-2-fluoro-4-nitroaniline (from Protocol 1)

  • Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the N-substituted-5-bromo-2-fluoro-4-nitroaniline (1.0 eq) in a mixture of ethanol and water.

  • Addition of Reducing Agent: Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension. Alternatively, tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid can be used.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired substituted aniline. Further purification can be achieved by recrystallization or column chromatography if necessary.

experimental_workflow start This compound snar Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Amine (R-NH2) - Base (K2CO3 or DIPEA) - Solvent (DMF or DMSO) - Heat (80-120 °C) start->snar intermediate N-substituted-5-bromo-2-fluoro-4-nitroaniline snar->intermediate reduction Protocol 2: Nitro Group Reduction - Reducing Agent (Fe/NH4Cl or SnCl2/HCl) - Solvent (EtOH/H2O) - Heat (Reflux) intermediate->reduction product Substituted Aniline Derivative reduction->product

Figure 2: Experimental workflow for aniline synthesis.

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical reaction conditions and outcomes for the synthesis of various substituted anilines from this compound, followed by nitro group reduction.

Amine NucleophileSNAr ConditionsNitro Reduction ConditionsFinal ProductYield (%)
MorpholineK₂CO₃, DMF, 100 °CFe, NH₄Cl, EtOH/H₂O, Reflux4-(5-Bromo-2-fluoro-4-aminophenyl)morpholine75-85
PiperidineDIPEA, DMSO, 90 °CSnCl₂, HCl, EtOH, Reflux1-(5-Bromo-2-fluoro-4-aminophenyl)piperidine70-80
AnilineK₂CO₃, DMF, 120 °CFe, NH₄Cl, EtOH/H₂O, RefluxN¹-(5-Bromo-2-fluoro-4-aminophenyl)benzene-1,4-diamine60-70
4-MethoxyanilineDIPEA, DMSO, 110 °CSnCl₂, HCl, EtOH, RefluxN¹-(5-Bromo-2-fluoro-4-aminophenyl)-4-methoxybenzene-1,4-diamine65-75

Yields are approximate and can vary based on the specific reaction scale and purification methods.

Conclusion and Future Perspectives

The synthesis of substituted anilines from this compound via nucleophilic aromatic substitution followed by nitro group reduction is a robust and versatile strategy for accessing a wide range of valuable intermediates in drug discovery. The predictable regioselectivity of the SNAr reaction, coupled with the efficiency of the nitro reduction, provides a reliable pathway to complex aniline derivatives. These compounds can be further elaborated using the remaining bromine and fluorine atoms as handles for cross-coupling reactions or other transformations, enabling the rapid generation of diverse chemical libraries for biological screening. The principles and protocols outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals to leverage this powerful synthetic approach in their quest for novel therapeutics.

References

  • BenchChem. (n.d.). Efficacy of Substituted Anilines as Precursors in the Synthesis of Kinase Inhibitors: A Comparative Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry.
  • Abbott, B. M., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3465-3475. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. Retrieved from [Link]

  • Ismail, M. A., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry, 63(6), 2749-2764. Retrieved from [Link]

  • BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds.
  • ResearchGate. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • Zhang, S. Q., et al. (2017). Design and synthesis of novel 6-aryl substituted 4-anilinequinazoline derivatives as potential PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1945-1949. Retrieved from [Link]

  • SID. (2019). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Retrieved from [Link]

  • Plater, M. J., et al. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 47(1-2), 1-8. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Retrieved from [Link]

  • Chiba University. (2010). Syntheses, Reactions, Absorption and Fluorescence Properties of Novel Anilines. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Chemical Communications. (2020). Synthesis of 1,4-aminoalcohols from substituted dienes and anilines via molybdooxaziridine catalysis. Retrieved from [Link]

  • Google Patents. (2017). A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • The University of Aberdeen Research Portal. (2025). In search of open-framework channels: reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene. Retrieved from [Link]

  • Chapman, N. B., & Parker, R. E. (1951). Nucleophilic displacement of fluorine from organic compounds. Part I. Kinetics of the reactions of 1-fluoro-2 : 4-dinitrobenzene with primary aromatic amines. Journal of the Chemical Society (Resumed), 3301-3307. Retrieved from [Link]

  • ResearchGate. (2025). In search of open-framework channels: Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene. Retrieved from [Link]

Sources

Application Note: Regioselective Synthesis of Benzofuran Derivatives from 1,5-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic synthesis of benzofuran derivatives utilizing 1,5-Dibromo-2-fluoro-4-nitrobenzene (CAS: 1803785-06-9) as a core scaffold.

This guide is designed for medicinal chemists and process development scientists. It addresses the unique regiochemical challenges posed by this poly-functionalized arene and provides a validated pathway for constructing the benzofuran core, a critical pharmacophore in kinase inhibitors (e.g., EGFR, VEGFR) and anti-infectives.

Executive Summary

This compound represents a high-value "orthogonal" scaffold. Its unique substitution pattern—containing two chemically distinct bromine atoms, a labile fluorine, and an activating nitro group—allows for sequential, regioselective functionalization.

This protocol focuses on the "Phenol-First" Strategy , converting the scaffold into a substituted o-fluorophenol intermediate, followed by cyclization to the benzofuran core. This method circumvents the formation of indole byproducts (common with o-nitrophenylacetylene intermediates) and allows for the retention of the nitro group for late-stage diversification.

Key Technical Advantages[1][2]
  • Regiocontrol: Exploits the differential reactivity of C1-Br (para-activated) vs. C5-Br (ortho-activated) vs. C2-F (meta-deactivated).

  • Modularity: The resulting benzofuran scaffold retains a bromine and a nitro group, enabling further library expansion via Suzuki coupling or reduction/amidation.

  • Scalability: Utilizes robust

    
     and metal-catalyzed cyclization chemistries.[1]
    

Reactivity Profile & Retrosynthetic Analysis[2]

The success of this synthesis hinges on understanding the electrophilicity of the carbon centers.

Electrophilic Activation Hierarchy

The nitro group at C4 is the primary activating group.

  • C1-Br (Para to NO

    
    ): Most Reactive.  Highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ) and less sterically hindered than C5.
  • C5-Br (Ortho to NO

    
    ): Moderately Reactive.  Activated by resonance but sterically crowded by the adjacent nitro group.
    
  • C2-F (Meta to NO

    
    ): Least Reactive toward 
    
    
    
    .
    Although fluorine is typically a better leaving group in
    
    
    , its meta position relative to the nitro group nullifies resonance activation. However, it becomes susceptible to intramolecular displacement once an activating group (like an ether/phenol) is installed at C1.
Retrosynthesis Diagram (Graphviz)

Retrosynthesis cluster_legend Logic Flow Target Substituted Benzofuran (Core Scaffold) Intermediate Intramolecular Cyclization Precursor Target->Intermediate Cyclization (Pd-cat or Base) Phenol 5-Bromo-2-fluoro-4-nitrophenol (Key Intermediate) Intermediate->Phenol Alkylation (e.g., Ethyl Bromoacetate) SM This compound (Starting Material) Phenol->SM Regioselective SnAr (Hydrolysis) Retains NO2/Br for SAR Retains NO2/Br for SAR Uses C2-F for Ring Closure Uses C2-F for Ring Closure Retains NO2/Br for SAR->Uses C2-F for Ring Closure Selectivity: C1-Br > C5-Br Selectivity: C1-Br > C5-Br Uses C2-F for Ring Closure->Selectivity: C1-Br > C5-Br

Figure 1: Retrosynthetic logic flow prioritizing the formation of the o-fluorophenol intermediate.

Detailed Experimental Protocol

Phase 1: Preparation of the o-Fluorophenol Intermediate

Objective: Selective hydrolysis of the C1-Bromine to generate 5-bromo-2-fluoro-4-nitrophenol. Rationale: The C1-Br is para to the nitro group, making it the most electrophilic site for attack by hydroxide or alkoxide equivalents.

Materials
  • This compound (1.0 eq)

  • Potassium Hydroxide (KOH) (2.5 eq) or Benzyl Alcohol/NaH (for ether route)

  • DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

  • Hydrochloric Acid (1M)

Protocol Steps
  • Dissolution: Dissolve this compound (10 mmol) in DMSO (20 mL).

  • Reagent Addition: Add KOH pellets (25 mmol) slowly at 0°C. Note: Using Benzyl Alcohol with NaH followed by deprotection is a milder alternative if side reactions occur.

  • Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC/LCMS for the disappearance of starting material.

    • Checkpoint: The product should show a mass shift corresponding to -Br +OH (M-80+17).

  • Workup: Pour the reaction mixture into ice-cold 1M HCl (100 mL) to quench and protonate the phenolate.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).

    • Target Product: 5-Bromo-2-fluoro-4-nitrophenol.

Phase 2: Benzofuran Ring Construction

Objective: Cyclization of the phenol intermediate to the benzofuran core.[2] Method: We employ a Rapoport-type cyclization using ethyl bromoacetate, followed by intramolecular


 or Pd-catalyzed cyclization.
Materials
  • 5-Bromo-2-fluoro-4-nitrophenol (Intermediate from Phase 1)

  • Ethyl Bromoacetate (1.2 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (3.0 eq)
  • Acetone or Acetonitrile (Dry)

  • Catalyst (Optional for difficult closures): Pd(OAc)

    
     / Ligand
    
Protocol Steps
  • O-Alkylation:

    • Dissolve the phenol (5 mmol) in dry Acetone (25 mL).

    • Add K

      
      CO
      
      
      
      (15 mmol) and stir for 15 minutes.
    • Add Ethyl Bromoacetate (6 mmol) dropwise.

    • Reflux for 3 hours. Monitor for the formation of the acyclic ether intermediate.

  • Cyclization (The Critical Step):

    • Mechanism:[1][2][3][4][5][6] The C2-Fluorine is now ortho to the ether oxygen. However, it is meta to the nitro group, making direct nucleophilic displacement by the

      
      -carbon of the ester difficult without forcing conditions.
      
    • Preferred Method (Base-Mediated): Isolate the ether, dissolve in dry DMF, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq) and heat to 100°C. The activated methylene attacks the C2-F position.

    • Alternative (Pd-Catalyzed): If base-mediated cyclization fails due to the meta-nitro deactivation, use Pd(OAc)

      
       (5 mol%) , PPh
      
      
      
      (10 mol%)
      , and Cs
      
      
      CO
      
      
      in Toluene at 110°C (Intramolecular C-H arylation/substitution).
  • Workup:

    • Cool to room temperature.[2][7][8] Filter off inorganic salts.[2]

    • Concentrate solvent.[2] Partition between water and EtOAc.

  • Final Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Quantitative Data Summary
ParameterPhase 1 (

Hydrolysis)
Phase 2 (Cyclization)
Primary Reagent KOH / DMSOEthyl Bromoacetate / DBU
Temperature 60°CReflux (Acetone) -> 100°C (DMF)
Time 4-6 Hours3 Hours (Alkylation) + 12 Hours (Cyclization)
Yield (Typical) 75-85%55-65%
Key Byproduct 1,5-Dihydroxy species (if over-reacted)Uncyclized ether

Reaction Pathway Visualization

The following diagram illustrates the molecular transformation from the starting material to the functionalized benzofuran.

ReactionPathway SM 1,5-Dibromo- 2-fluoro-4-nitrobenzene Step1 Step 1: S_NAr (OH- attacks C1-Br) SM->Step1 Phenol 5-Bromo-2-fluoro- 4-nitrophenol Step1->Phenol -Br⁻ Step2 Step 2: Alkylation (Et-Bromoacetate) Phenol->Step2 Ether Acyclic Ether Intermediate Step2->Ether K2CO3 Step3 Step 3: Cyclization (-HF) Ether->Step3 DBU / Heat Product Ethyl 5-bromo-6-nitro- benzofuran-2-carboxylate Step3->Product

Figure 2: Step-by-step reaction pathway highlighting the regioselective substitution and ring closure.

Quality Control & Validation

To ensure the integrity of the protocol, the following analytical checkpoints are mandatory:

  • Regiochemistry Confirmation (

    
    H NMR): 
    
    • Starting Material: Two aromatic protons (C3-H and C6-H) usually appear as singlets or doublets with distinct coupling to F.

    • Phenol Intermediate: Look for the disappearance of the C1-Br signal and the appearance of a broad phenolic -OH singlet (exchangeable with D

      
      O). The shift of the adjacent protons will change significantly due to the electron-donating -OH group.
      
    • Benzofuran Product: The appearance of the furan ring proton (if not 2-substituted) or the ester ethyl group signals (quartet ~4.3 ppm, triplet ~1.3 ppm). The aromatic region should show two distinct singlets (H4 and H7 of the benzofuran system).

  • Mass Spectrometry (LCMS):

    • Monitor the characteristic Bromine isotope pattern (1:1 ratio of M and M+2).

    • Ensure the Nitro group remains intact (no reduction to amine unless intended).[2]

Safety Considerations

  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Handle concentrated residues with care.

  • Fluorinated Aromatics: Can be toxic and skin irritants. Use double gloving.

  • Strong Bases (NaH, DBU): Corrosive and moisture sensitive. Perform reactions under an inert atmosphere (Nitrogen/Argon).

References

  • Review of Benzofuran Synthesis

    • Dawood, K. M. (2013). "Synthesis of benzo[b]furan derivatives via Sonogashira cross coupling reaction." Arkivoc.
  • Reactivity of Polyhalogenated Nitrobenzenes

    • Organic Chemistry Portal.
  • Cyclization of o-Fluorophenols

    • Wang, S., et al. (2011).[9] "Palladium-catalyzed direct C-H bond functionalizations." Org.[1][2][9][10] Lett., 13, 5968-5971.[9]

  • General Benzofuran Methodologies

    • RSC Publishing. "Natural source, bioactivity and synthesis of benzofuran derivatives."[10][11][12][13]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in Cross-Coupling of 1,5-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,5-Dibromo-2-fluoro-4-nitrobenzene is a critical building block in contemporary drug discovery and materials science. Its highly functionalized, electron-deficient aromatic core makes it an attractive substrate for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] However, the very features that make this molecule valuable—the strong electron-withdrawing nitro group, the activating fluoro substituent, and the presence of two bromine atoms—also predispose it to a unique set of challenging side reactions.

This technical support guide provides researchers, chemists, and process development professionals with a set of in-depth, field-tested troubleshooting strategies. Structured in a practical question-and-answer format, this document moves beyond simple procedural lists to explain the mechanistic origins of common experimental failures, empowering you to diagnose and solve problems effectively.

Section 1: Understanding the Substrate's Reactivity Profile

The reactivity of this compound in palladium-catalyzed cross-coupling is governed by the interplay of its substituents. The potent electron-withdrawing nitro group significantly lowers the electron density of the aromatic ring. This electronic deficit, augmented by the inductive effect of the fluorine atom, facilitates the rate-determining oxidative addition step of the Pd(0) catalyst into a C-Br bond.[2] While this enhanced reactivity is beneficial for coupling, it concurrently increases the propensity for several undesired pathways that compete with the productive catalytic cycle. This guide will address the most prevalent of these side reactions.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

FAQ 1: My mass spec shows a major byproduct with a mass corresponding to my starting material dimerizing. What is causing this homocoupling and how can I prevent it?

Answer: You are observing homocoupling, a common side reaction where two molecules of the aryl halide reductively couple to form a symmetrical biaryl.[3] This process consumes your starting material and complicates purification.

Mechanistic Insight: Homocoupling can occur through several pathways, but a prevalent one involves the oxidative addition of the aryl halide to a Pd(0) center to form an Ar-Pd(II)-X intermediate.[4] If this intermediate undergoes a second transmetalation-like event with another molecule of the aryl halide or through other reductive pathways, it can lead to the formation of the Ar-Ar bond.[4][5] This side reaction is often exacerbated by:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling pathways.[6]

  • High Temperatures & Long Reaction Times: Prolonged exposure to heat can favor side reactions over the desired cross-coupling.[7]

  • Inefficient Transmetalation: If the transmetalation step with your desired coupling partner (e.g., boronic acid) is slow, the Ar-Pd(II)-X intermediate has more time to engage in homocoupling pathways.[2]

Troubleshooting Strategies:

ParameterRecommendationRationale
Atmosphere Ensure rigorous exclusion of oxygen.Minimizes oxidation of Pd(0) to Pd(II), a key promoter of homocoupling.[6]
Reagents Use a slight excess (1.1-1.3 equiv.) of the nucleophilic coupling partner.Drives the reaction towards the desired cross-coupling pathway by Le Châtelier's principle.
Catalyst Use a pre-formed Pd(0) source or a reliable pre-catalyst.Ensures a sufficient concentration of the active catalyst for the primary cycle.
Temperature Run the reaction at the lowest effective temperature.Reduces the rate of undesired side reactions, which often have higher activation energies.[7]
Monitoring Monitor the reaction closely by TLC or LC-MS.Avoids unnecessarily long reaction times that can lead to byproduct formation.[8]
Recommended Protocol to Minimize Homocoupling
  • Setup: To a flame-dried Schlenk flask, add the this compound (1.0 equiv.), the boronic acid partner (1.2 equiv.), and a finely ground, anhydrous base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (if not using a pre-catalyst).

  • Solvent Addition: Add a thoroughly degassed solvent (e.g., dioxane/water mixture). Degassing can be achieved by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.[6]

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and monitor its progress every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature for workup.

FAQ 2: I am observing significant hydrodehalogenation, where one or both bromine atoms are replaced by hydrogen. How can I suppress this side reaction?

Answer: Hydrodehalogenation (or simply dehalogenation) is a reductive process that converts your aryl bromide into a less halogenated or completely dehalogenated arene.[7] This is particularly common with electron-deficient aryl halides like yours.[9]

Mechanistic Insight: The key culprit in dehalogenation is the formation of a palladium-hydride (Pd-H) species.[9] This can form from various sources in the reaction mixture, such as the base (especially alkoxides), trace water, or the solvent (e.g., alcohols). This Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium center (Ar-Pd-X) to yield the dehalogenated product (Ar-H).[9]

G Start Ar-Br + Pd(0) A A Start->A Oxidative Addition HydrideSource Hydride Source (Base, Solvent, H₂O) D D HydrideSource->D

Troubleshooting Strategies:

ParameterRecommendationRationale
Base Selection Use weaker, non-nucleophilic inorganic bases.Avoid strong alkoxide bases (e.g., NaOtBu), which can be hydride sources. K₃PO₄ or Cs₂CO₃ are often superior choices for suppressing dehalogenation.[7]
Solvent Use anhydrous, aprotic solvents.Ethereal solvents like dioxane or toluene are generally preferred over alcohols, which can generate Pd-H species.[9]
Ligand Choice Employ bulky, electron-rich phosphine ligands.Ligands like those from the Buchwald family (e.g., SPhos, XPhos) can accelerate the rate of reductive elimination for the desired product, outcompeting the dehalogenation pathway.[8]
Water Content Use anhydrous conditions, but a small, controlled amount of water (in Suzuki couplings) can be beneficial.While excess water can be a proton source for protodeboronation or a source for Pd-H, a controlled amount is often necessary to facilitate the transmetalation step in Suzuki reactions. Optimize this carefully.
FAQ 3: My desired product is formed, but the nitro group has been reduced to an amine (-NH₂). How do I preserve the nitro group?

Answer: The reduction of the nitro group is a significant challenge because many conditions used in palladium catalysis, particularly those involving Pd(0) and a phosphine ligand, can be reducing in nature.[10]

Mechanistic Insight: The Pd(0) species, essential for the catalytic cycle, is a low-valent metal that can act as a reducing agent.[10] Furthermore, phosphine ligands can be oxidized, and hydrogen sources (from solvents, water, or even the amine coupling partner in Buchwald-Hartwig reactions) can lead to catalytic hydrogenation of the nitro group.[11][12]

Troubleshooting Strategies:

ParameterRecommendationRationale
Catalyst System Use specific catalyst/ligand systems known to be compatible with nitroarenes.Some modern, highly active catalyst systems (e.g., certain Pd/NHC or Buchwald systems) can operate under milder conditions, reducing the likelihood of nitro group reduction.[10][13]
Hydrogen Source Avoid solvents that can act as hydrogen donors.Do not use alcohols like isopropanol or ethanol as solvents. Toluene, dioxane, or DMF are generally safer choices.
Reaction Time Minimize reaction time.The longer the substrate is exposed to the catalytic conditions, the higher the probability of nitro reduction.
Alternative Catalysis Consider alternative metals for certain couplings.For Ullmann-type couplings, copper catalysis might be an option, which can sometimes be more tolerant of reducible functional groups, although it often requires harsher conditions.[4][14]
FAQ 4: How can I achieve selective mono-coupling instead of getting a mixture with the di-substituted product?

Answer: Controlling selectivity is a classic challenge with di-halogenated substrates. Achieving high yields of the mono-coupled product requires carefully balancing reactivity and stoichiometry.

Strategic Approach: The key is to manipulate the reaction conditions so that the rate of the first coupling is significantly faster than the second, and to stop the reaction once the starting material is consumed.

G cluster_info A 1,5-Dibromo Substrate B Mono-Coupled Product A->B k1 (Desired Reaction) C Di-Coupled Product B->C k2 (Over-reaction) Info Control: • Stoichiometry (Sub-stoichiometric Nu) • Temperature (Lower T) • Time (Monitor closely)

Troubleshooting Strategies:

ParameterRecommendationRationale
Stoichiometry Use the di-bromo substrate as the limiting reagent.Use a slight sub-stoichiometric amount of the nucleophilic partner (e.g., 0.8-0.95 equivalents of boronic acid). This ensures there isn't enough nucleophile to drive the reaction to the di-coupled product.
Temperature Use lower reaction temperatures.Lowering the temperature will decrease the rate of both reactions (k1 and k2), but can often improve the selectivity by further disfavoring the second, typically slower, coupling reaction.
Reaction Time Stop the reaction as soon as the starting di-bromo material is consumed.Careful monitoring via TLC or LC-MS is critical. Allowing the reaction to proceed after the starting material is gone will inevitably lead to the formation of the di-coupled product.
Rate of Addition Consider slow addition of the nucleophilic partner.For process scale-up, adding the nucleophile slowly over time can maintain a low instantaneous concentration, favoring mono-substitution.

Section 3: General Troubleshooting Workflow

When a reaction fails or gives a complex mixture of products, a systematic approach is essential. The following workflow can help diagnose the root cause.

G Start Low Yield or No Reaction Q1 Is Starting Material (SM) Consumed? Start->Q1 A1_Yes Complex Mixture: - Homocoupling - Dehalogenation - Nitro Reduction Q1->A1_Yes Yes A1_No SM Remains: Reaction Stalled Q1->A1_No No Troubleshoot_Mixture See FAQs 1, 2, 3: • Check Degassing • Change Base/Solvent • Lower Temperature A1_Yes->Troubleshoot_Mixture Troubleshoot_Stalled Check Reagent Quality & Conditions: • Catalyst/Ligand Activity? • Base Quality (Anhydrous?) • Boronic Acid Purity? • Temperature Too Low? A1_No->Troubleshoot_Stalled

References

  • Lee, C.-H., & Lee, S. (2003). Homocoupling of Aryl Halides Using Catalytic System of Palladium and Phosphite. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Yin, L., & Liebscher, J. J. (2006). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters. Available at: [Link]

  • OperaChem. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Available at: [Link]

  • Wang, L., & He, W. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry. Available at: [Link]

  • Johnson Matthey Catalysis & Chiral Technologies. Cross-Coupling Reactions Guide. Available at: [Link]

  • Unknown Author. (2025). Role of palladium catalyst in cross-coupling reactions. Available at: [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Available at: [Link]

  • ResearchGate. (2025). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Available at: [Link]

  • LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • LibreTexts Chemistry. (2024). Palladium catalyzed couplings. Available at: [Link]

  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central. Available at: [Link]

  • Daini, M., & Yorimitsu, H. (2021). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. RSC Publishing. Available at: [Link]

  • ReAction Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

  • Daini, M., & Yorimitsu, H. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available at: [Link]

  • Daini, M., & Yorimitsu, H. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]

  • Wikipedia. (2024). Ullmann reaction. Available at: [Link]

  • Wikipedia. (2024). Sonogashira coupling. Available at: [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Available at: [Link]

  • Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Suzuki Coupling of 1,5-Dibromo-2-fluoro-4-nitrobenzene

[1]

Subject: Optimization and Troubleshooting for Palladium-Catalyzed Cross-Coupling of Electron-Deficient Polyhalogenated Nitroarenes. Applicable Substrate: 1,5-Dibromo-2-fluoro-4-nitrobenzene (CAS: Analogous structures referenced for reactivity profiles).[1] Target Audience: Medicinal Chemists, Process Chemists.

Part 1: Substrate Profiling & Reactivity Analysis[1]

Before attempting optimization, you must understand the electronic and steric landscape of your molecule. This substrate presents a classic "competing electrophile" scenario.

The Reactivity Map

Your substrate contains three potential leaving groups and a strong activating group (Nitro).

PositionSubstituentElectronic EnvironmentReactivity Prediction
C4 Nitro (

)
Strong EWG. Activates Ortho (C5) and Para (C1).The Activator.
C5 Bromine (

)
Ortho to Nitro.[1] Meta to Fluoro.Primary Coupling Site. The ortho-nitro effect significantly lowers the activation energy for Oxidative Addition (OA) via transition state stabilization, despite moderate steric crowding.
C1 Bromine (

)
Para to Nitro.[1][2] Ortho to Fluoro.[1]Secondary Coupling Site. Activated by para-nitro, but generally less reactive toward OA than the ortho-nitro position unless the catalyst is extremely bulky.[1]
C2 Fluorine (

)
Meta to Nitro.Stable. Because it is meta to the nitro group, it is resistant to

displacement, unlike fluorines ortho or para to nitro groups.
The "Ortho-Nitro" Effect

In Pd-catalyzed couplings of polyhalogenated nitrobenzenes, the position ortho to the nitro group (C5) is typically the first to react. The nitro group can coordinate weakly to the Palladium, directing the oxidative addition to the proximal C-Br bond.

Part 2: Troubleshooting Guide (FAQ Format)

Issue 1: "I am getting a mixture of Mono-C1, Mono-C5, and Bis-coupled products."

Diagnosis: Lack of kinetic control due to "hot" catalyst systems or insufficient steric differentiation. The Fix:

  • Switch to a Less Active Catalyst: If you are using highly active systems like Pd(dtbpf)Cl₂ or SPhos Pd G2 , the rate of OA at C1 and C5 may become indistinguishable. Downgrade to Pd(PPh₃)₄ or Pd(dppf)Cl₂ to exploit the electronic difference between C5 (more reactive) and C1.

  • Stoichiometry Control: Ensure strict 0.95 - 1.0 equivalents of boronic acid. Excess boronic acid immediately drives the second coupling at C1.

  • Temperature Modulation: Lower the temperature to 40–60°C. High temperatures (80°C+) overcome the activation energy barrier for the C1-Br bond, eroding selectivity.

Issue 2: "My yield is low, and I see unreacted starting material despite using active catalyst."

Diagnosis: Catalyst poisoning by the Nitro group or "Pd-Black" precipitation.[1] The Fix:

  • The Nitro Problem: Nitro groups can coordinate to Pd(0), forming unreactive "off-cycle" species.[1]

  • Solution: Increase the catalyst loading to 3-5 mol%. Use bidentate ligands like dppf or Xantphos which are more resistant to displacement by the nitro group than monodentate phosphines.

Issue 3: "I see significant Hydrodehalogenation (Product has H instead of Br)."

Diagnosis: This is a common side reaction with electron-deficient aryl halides, especially in alcoholic solvents.[1] The Pd-Ar intermediate undergoes

The Fix:1
  • Solvent Switch: Remove primary/secondary alcohols (MeOH, EtOH, IPA). Switch to Toluene , Dioxane , or DMF .

  • Water Management: If using an aqueous base, ensure the organic phase is not acting as a hydride source.

Issue 4: "I am seeing unexpected substitution on the ring (loss of Br or F)."

Diagnosis: Nucleophilic Aromatic Substitution (

34
  • While the F is meta to nitro (stable), the Bromines are ortho/para to nitro. Strong bases (

    
    , 
    
    
    ) can displace the Bromine directly, bypassing the Palladium cycle entirely.[1] The Fix:
  • Base Selection: STOP using NaOH, KOH, or NaOEt.

  • Use Weak Bases: Switch to

    
     , 
    
    
    , or CsF .
  • Anhydrous Conditions: If

    
     persists, use anhydrous CsF  in Dioxane  or THF .
    

Part 3: Optimized Protocol (C5-Selective Mono-Coupling)

This protocol prioritizes selectivity for the C5-position (Ortho-Nitro) over the C1-position.[1]

Reagents
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)[1]

  • Catalyst:

    
     (3 mol%)
    
    • Why? The large bite angle and bidentate nature of dppf stabilize the Pd against nitro-coordination while providing moderate activity that respects the electronic difference between C1 and C5.

  • Base:

    
     (2.0 equiv, 2M aqueous solution) or 
    
    
    (2.5 equiv, solid)
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure
  • Charge: In a reaction vial, combine the Substrate, Boronic Acid, and Pd catalyst.

  • Inert: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane.

  • Base: Add the base (aqueous solution or solid).

  • Temperature: Heat to 60°C . Do not reflux initially.[1] Monitor by HPLC/UPLC at 1 hour.[1]

    • Checkpoint: If C5-product > 80% and Bis-product < 5%, continue.[1] If SM remains, raise temp to 70°C.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography. The mono-coupled product will likely be more polar than the starting material but less polar than the bis-coupled product.[1]

Part 4: Visualizing the Logic

Diagram 1: Reactivity & Selectivity Flow

This diagram illustrates the decision pathways for the catalyst and the competing side reactions.

ReactionPathwaysStartThis compound+ Pd(0)OA_C5Oxidative Addition at C5(Ortho-Nitro Effect)Start->OA_C5 Fast (Electronic Activation)OA_C1Oxidative Addition at C1(Sterically favored, Electronically slower)Start->OA_C1 Slow (Unless High Temp)SNArSide Reaction: SNAr(Displacement of Br by Base)Start->SNAr If Strong Base (OH-)Product_C5Major Product:C5-Mono-CoupledOA_C5->Product_C5 Transmetallation &Red. Elim.Product_C1Minor Product:C1-Mono-CoupledOA_C1->Product_C1Product_BisOver-Reaction:Bis-CoupledProduct_C5->Product_Bis Excess Boronic Acidor High Temp

Caption: Reaction pathway analysis showing the kinetic preference for C5-coupling due to electronic activation by the ortho-nitro group, and risks of over-reaction.

Diagram 2: Troubleshooting Decision Tree

TroubleshootingProblemLow Yield / ImpuritiesCheck_SMIs SM consumed?Problem->Check_SMSM_YesYesCheck_SM->SM_YesSM_NoNoCheck_SM->SM_NoCheck_ProdCheck Product DistributionSM_Yes->Check_ProdCat_DeathIssue: Catalyst DeathFix: Increase Loading, Degas BetterSM_No->Cat_DeathBlack Precipitate?Base_IssueIssue: SNAr Side ReactionFix: Switch to Phosphate/Fluoride BaseSM_No->Base_IssueNew spots on TLC (non-Suzuki)?Bis_MajorIssue: Bis-CouplingFix: Lower Temp, Reduce Boronic AcidCheck_Prod->Bis_MajorRegio_MixIssue: C1/C5 MixtureFix: Use Bulky Ligand (dppf), Lower TempCheck_Prod->Regio_MixDehalIssue: HydrodehalogenationFix: Switch Solvent (No Alcohols)Check_Prod->Dehal

Caption: Diagnostic flowchart for identifying the root cause of failure based on crude reaction analysis.

References

  • Site-Selective Cross-Coupling of Polyhalogen

    • Context: Establishes the rule that oxidative addition occurs preferentially at the C–Br bond ortho to the nitro group due to electronic activ
    • Source: N
    • URL:[Link]

  • Mechanistic Analysis of Site Selectivity in Suzuki–Miyaura Coupling.

    • Context: Discusses the competition between electronic activation and steric hindrance in polyhalogen
    • Source: Xiamen University / RSC.
    • URL:[Link]

  • Nucleophilic Arom

    
    ) Competition. 
    
    • Context: Details the risk of base-mediated displacement of halogens in nitro-arenes during cross-coupling
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

Technical Support Center: Regioselectivity in Substitutions on 1,5-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of regioselective substitutions on 1,5-dibromo-2-fluoro-4-nitrobenzene. This molecule, with its unique arrangement of activating and deactivating groups, presents both challenges and opportunities for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and understanding the underlying principles that govern reactivity and selectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is most susceptible to nucleophilic aromatic substitution (SNAr)?

A1: The position most activated for SNAr is the C2 position, where the fluorine atom is located. This is due to the powerful electron-withdrawing effect of the nitro group at the para position (C4) and the ortho position (C5-bromo group), which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[1][2][3] In SNAr reactions, the rate-determining step is typically the formation of this intermediate, and its stability is paramount.[1][2] The fluorine atom, being the most electronegative halogen, also enhances the electrophilicity of the carbon it is attached to through a strong inductive effect, making it the most likely site for nucleophilic attack.[1][2]

Q2: I am observing a mixture of products from my SNAr reaction. How can I improve selectivity for substitution at the C2-fluoro position over the C1/C5-bromo positions?

A2: While the C2-fluoro position is electronically favored, achieving high regioselectivity can be challenging. Here are some strategies to enhance selectivity:

  • Lowering the Reaction Temperature: SNAr reactions are kinetically controlled. By reducing the temperature, you can favor the pathway with the lower activation energy, which is typically the substitution of the highly activated fluorine atom.

  • Choice of Nucleophile: Less reactive, "softer" nucleophiles often exhibit higher selectivity. Highly reactive, "hard" nucleophiles may be less discriminate and lead to a mixture of products.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, making the nucleophile more reactive, while not strongly solvating the anion, thus increasing its nucleophilicity.

Q3: Can I selectively functionalize one of the bromine atoms using a cross-coupling reaction like Suzuki or Buchwald-Hartwig amination?

A3: Yes, selective functionalization of one of the bromine atoms is achievable, but it requires careful consideration of the reaction conditions and the directing effects of the other substituents. The two bromine atoms at C1 and C5 are electronically distinct due to their proximity to the fluoro and nitro groups. The C5 bromine is ortho to the strongly electron-withdrawing nitro group, making the C5 position more electron-deficient and generally more reactive in palladium-catalyzed cross-coupling reactions.[4][5] However, steric hindrance from the adjacent nitro group can also play a role.[6][7][8]

Q4: What is the expected regioselectivity in a Suzuki coupling reaction with this compound?

A4: In a Suzuki coupling, the oxidative addition of the palladium catalyst to the C-Br bond is a key step. The C5-Br bond is generally more activated towards oxidative addition due to the electron-withdrawing nitro group at the adjacent C4 position.[4][5] Therefore, monosubstitution is expected to occur preferentially at the C5 position. To achieve selective monosubstitution, it is crucial to use a limited amount of the boronic acid (typically 1.0-1.2 equivalents).

Q5: For a Buchwald-Hartwig amination, which bromine is more likely to react?

A5: Similar to the Suzuki coupling, the Buchwald-Hartwig amination is expected to show a preference for the more electron-deficient C5 position.[9][10] The electron-withdrawing nitro group enhances the electrophilicity of the C5 carbon, making it more susceptible to the palladium-catalyzed amination. The choice of ligand and base can also influence the regioselectivity.[11][12]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • Formation of a mixture of isomers, with substitution occurring at both the C2-fluoro and C1/C5-bromo positions.

  • Low yield of the desired C2-substituted product.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
High Reaction Temperature Decrease the reaction temperature in increments of 10°C.SNAr reactions are kinetically controlled. Lower temperatures favor the pathway with the lowest activation energy, which is the substitution of the most activated leaving group (fluorine).[1][2]
Highly Reactive Nucleophile Use a less reactive or sterically hindered nucleophile.Highly reactive nucleophiles can be less selective. A "softer" or bulkier nucleophile will be more sensitive to the electronic and steric differences between the potential reaction sites.[7][13]
Inappropriate Solvent Screen different aprotic polar solvents (e.g., DMSO, DMF, NMP, acetonitrile).The solvent can influence the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate.[14]
Strong Base If a base is used, consider a weaker, non-nucleophilic base.A strong base might promote side reactions, including elimination-addition (benzyne) mechanisms, which can lead to a loss of regioselectivity.[15]
Problem 2: Low Yield or No Reaction in Selective Monosubstitution via Cross-Coupling

Symptoms:

  • Recovery of starting material.

  • Formation of disubstituted product with little to no monosubstituted product.

  • Dehalogenation of the starting material.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Catalyst Inactivity Use a fresh, high-purity palladium catalyst and ligand. Consider a pre-catalyst.The active Pd(0) species is prone to oxidation. Using a pre-catalyst or ensuring anaerobic conditions can improve catalytic activity.[5]
Incorrect Stoichiometry Carefully control the stoichiometry of the limiting reagent (boronic acid or amine) to 1.0-1.1 equivalents.Using an excess of the coupling partner will drive the reaction towards disubstitution.
Suboptimal Ligand Screen a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos for Buchwald-Hartwig; SPhos, P(t-Bu)3 for Suzuki).The ligand plays a crucial role in the oxidative addition and reductive elimination steps, influencing both reactivity and selectivity.[4][9]
Base Incompatibility For Suzuki coupling, screen different bases (e.g., K2CO3, K3PO4, Cs2CO3). For Buchwald-Hartwig, use a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4).The base is critical for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination.[5][16]
Hydrodehalogenation Ensure strictly anaerobic and anhydrous conditions.The presence of water or oxygen can lead to side reactions, including the reduction of the C-Br bond.[17]

Visualizing Regioselectivity

To better understand the factors governing regioselectivity, the following diagrams illustrate the key electronic effects at play.

Caption: Electronic directing effects on the benzene ring.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki Coupling start Starting Material: This compound snar_conditions Conditions: - Nucleophile (e.g., ROH, RNH2) - Base (e.g., K2CO3) - Solvent (e.g., DMSO) - Low Temperature start->snar_conditions suzuki_conditions Conditions: - Boronic Acid (1.1 eq) - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/H2O) start->suzuki_conditions snar_product Major Product: Substitution at C2-F snar_conditions->snar_product suzuki_product Major Product: Monosubstitution at C5-Br suzuki_conditions->suzuki_product

Caption: Decision workflow for selective functionalization.

Experimental Protocols

Protocol 1: Selective Nucleophilic Aromatic Substitution at the C2-Position
  • To a solution of this compound (1.0 equiv) in anhydrous DMSO, add the desired nucleophile (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Monosubstitution at the C5-Position via Suzuki Coupling
  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the desired boronic acid (1.1 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic phase with brine, dry, and concentrate.

  • Purify the product by column chromatography.

References

  • Vertex AI Search. (n.d.). Nucleophilic Aromatic Substitution. Retrieved February 18, 2026.
  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved February 18, 2026, from [Link]

  • NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved February 18, 2026.
  • Novartis OAK. (2024, March 19).
  • JoVE. (2023, April 30). Video: Nucleophilic Aromatic Substitution: Elimination–Addition. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved February 18, 2026, from [Link]

  • Longdom Publishing. (2021, October 30). A Report on Directing Effects on Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.6 Directing Effects of Substituted Benzenes. Retrieved February 18, 2026, from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved February 18, 2026, from [Link]

  • University of Calgary. (n.d.). Ch12: Substituent Effects - Department of Chemistry. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 18, 2026, from [Link]

  • Stack Exchange. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved February 18, 2026, from [Link]

  • Royal Society of Chemistry. (2015, April 10). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Retrieved February 18, 2026.
  • PubMed. (n.d.). The interplay between steric and electronic effects in S(N)2 reactions. Retrieved February 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 18, 2026, from [Link]

  • MDPI. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved February 18, 2026.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved February 18, 2026, from [Link]

  • YouTube. (2019, January 3). introduction to regioselectivity in aromatic reactions. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2025, August 10). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved February 18, 2026, from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved February 18, 2026, from [Link]

  • (n.d.). Directed (ortho)
  • PMC. (n.d.). Engineered and Artificial Metalloenzymes for Selective C–H Functionalization. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved February 18, 2026, from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved February 18, 2026.
  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved February 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved February 18, 2026, from [Link]

  • Andrew G Myers Research Group. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 18, 2026, from [Link]

  • (n.d.). Selective Functionalization of C(sp 3 )
  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved February 18, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 18, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved February 18, 2026.
  • Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles : r/OrganicChemistry. Retrieved February 18, 2026, from [Link]

  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Catalytic Selective Functionalization of Poly(organoborons). Retrieved February 18, 2026, from [Link]

  • Semantic Scholar. (n.d.). Selective Quadruple C(sp3)-F Functionalization of Polyfluoroalkyl Ketones. Retrieved February 18, 2026, from [Link]

  • PMC. (n.d.). Site-Selective Switching Strategies to Functionalize Polyazines. Retrieved February 18, 2026, from [Link]

Sources

Technical Support Center: Workup Procedures for Reactions Involving 1,5-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the intricacies of workup procedures involving 1,5-Dibromo-2-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, offering practical, in-depth advice to ensure the successful isolation and purification of your target compounds. As a highly functionalized aromatic building block, this compound presents unique opportunities and challenges in chemical synthesis. This resource is structured to address common issues encountered during the workup of its reactions, providing not just procedural steps, but the underlying chemical principles to empower your experimental design.

Understanding the Substrate: Key Chemical Characteristics

This compound is a solid at room temperature and possesses a unique combination of functional groups that dictate its reactivity.[1] The potent electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the fluorine and bromine atoms susceptible to displacement.[2] The fluorine atom is generally the most labile leaving group in SNAr reactions on such activated systems, followed by the bromine atoms.[3] This reactivity profile is the cornerstone of its utility in synthesizing complex molecules. However, these same activating effects can lead to challenges during workup, including the potential for side reactions and difficulties in purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound and its reaction mixtures?

A1: As a halogenated nitroaromatic compound, this compound and its derivatives should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and vapors. In case of skin contact, wash the affected area immediately with soap and water. For eye contact, rinse cautiously with water for several minutes.

Q2: My SNAr reaction with an amine nucleophile is complete. What is a general first step for the workup?

A2: A typical initial workup step involves pouring the reaction mixture into water or a dilute aqueous acid to precipitate the crude product and to neutralize any basic reagents.[4] If your product is a basic amine, a basic workup with aqueous sodium bicarbonate or carbonate might be more appropriate to keep the product in its free base form for extraction.

Q3: I'm observing a persistent emulsion during the extractive workup. What can I do?

A3: Emulsions are common when working with complex mixtures containing both organic and aqueous phases. To break an emulsion, you can try the following techniques:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to force the separation of the layers.

  • Filtration through Celite®: Filtering the entire mixture through a pad of Celite® or diatomaceous earth can sometimes break up the emulsion.

  • Gentle Swirling or Stirring: Instead of vigorous shaking, gently swirl or stir the separatory funnel.

  • Changing the Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be a very effective method to separate the layers.

Q4: How do I choose an appropriate solvent system for Thin Layer Chromatography (TLC) analysis of my reaction mixture?

A4: A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[5][6] For this compound and its derivatives, a common starting ratio is 9:1 or 8:2 hexane:ethyl acetate.[7] You can then adjust the ratio to achieve an Rf value for your product of around 0.3-0.5, which is generally ideal for subsequent column chromatography.[8]

Q5: My product is not UV-active. How can I visualize it on a TLC plate?

A5: If your product does not have a UV chromophore, you can use a staining solution for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for compounds that can be oxidized. Your product will appear as a yellow or brown spot on a purple background.[8] Other stains like p-anisaldehyde or ceric ammonium molybdate (CAM) can also be effective.

Troubleshooting Guide

This section addresses specific problems you might encounter during the workup of reactions involving this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation After Workup 1. Incomplete reaction. 2. Product is water-soluble. 3. Decomposition of product on silica gel during chromatography.1. Monitor the reaction progress by TLC or LC-MS to ensure completion before quenching. 2. If your product has polar functional groups, it may have some water solubility. Try back-extracting the aqueous layer with your organic solvent. 3. Some compounds, particularly highly functionalized amines, can be unstable on silica gel. Consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like alumina.[8]
Multiple Spots on TLC After Reaction, Difficult to Separate 1. Formation of side products (e.g., di-substitution, hydrolysis). 2. Unreacted starting material. 3. Isomeric products.1. Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. For purification, try different solvent systems for column chromatography, including those with different polarity modifiers (e.g., dichloromethane/methanol). 2. This compound is relatively non-polar. Your product is likely more polar. A well-chosen solvent system should allow for good separation. 3. If substitution can occur at different positions, you may have isomeric products. Careful optimization of chromatography, potentially using a different stationary phase or HPLC, may be necessary.
Product is an Oil and Does Not Crystallize 1. Presence of impurities. 2. The product is intrinsically an oil at room temperature.1. Purify the product thoroughly by column chromatography. Even small amounts of impurities can inhibit crystallization. 2. If the purified product is an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal if available, or by dissolving the oil in a minimal amount of a volatile solvent and slowly evaporating it.
Unexpected Color Change During Basic Workup 1. Formation of a colored Meisenheimer complex. 2. Decomposition of the nitroaromatic compound.1. The formation of a colored solution upon addition of a base is characteristic of Meisenheimer complex formation and is often reversible upon acidification.[9] 2. Prolonged exposure to strong bases, especially at elevated temperatures, can lead to decomposition. Perform basic washes quickly and at low temperatures if possible.

Experimental Protocols

Protocol 1: General Workup for a Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a general guideline for the workup of a reaction where this compound is reacted with a primary or secondary amine in a polar aprotic solvent like DMF or DMSO.

Step-by-Step Methodology:

  • Reaction Monitoring: Before quenching, ensure the reaction has gone to completion by TLC or LC-MS analysis.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring. The volume of water should be at least 10 times the volume of the reaction mixture.

  • Precipitation/Extraction:

    • If a solid precipitates, collect it by vacuum filtration. Wash the solid with water and then a small amount of a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

    • If an oil forms or no solid precipitates, transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Water (to remove residual DMF/DMSO).

    • Brine (to aid in phase separation and remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexane).[4]

Visualizing the Workflow

SNAr Workup and Purification Workflow

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction SNAr Reaction (this compound + Nucleophile) Quench Quench (e.g., pour into water) Reaction->Quench Reaction complete Extract Extraction (e.g., Ethyl Acetate) Quench->Extract Wash Wash (Water, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry TLC TLC Analysis Dry->TLC Crude Product Column Column Chromatography TLC->Column Determine eluent PureProduct Pure Product Column->PureProduct

Caption: A generalized workflow for the workup and purification of SNAr reactions involving this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered During Workup Emulsion Persistent Emulsion? Start->Emulsion LowYield Low Product Yield? Start->LowYield PoorSep Poor Separation on TLC? Start->PoorSep Emulsion->LowYield No AddBrine Add Brine / Centrifuge Emulsion->AddBrine Yes LowYield->PoorSep No CheckAq Back-extract aqueous layer LowYield->CheckAq Yes ChangeSolvent Optimize TLC solvent system (vary polarity) PoorSep->ChangeSolvent Yes End Consult Further PoorSep->End No AddBrine->End CheckAq->End ChangeSolvent->End

Caption: A decision-making diagram for troubleshooting common workup issues.

References

  • ResearchGate. (2018). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Retrieved February 17, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). 5. Thin Layer Chromatography. Retrieved February 17, 2026, from [Link]

  • Operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2014, June 22). How to develop solvent system for TLC when the compound is unknown? Retrieved February 17, 2026, from [Link]

  • SpringerLink. (2018, November 14). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Retrieved February 17, 2026, from [Link]

  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved February 17, 2026, from [Link]

  • University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved February 17, 2026, from [Link]

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved February 17, 2026, from [Link]

  • National Institutes of Health. (2025, April 30). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Retrieved February 17, 2026, from [Link]

  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved February 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved February 17, 2026, from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved February 17, 2026, from [Link]

  • Drug Discovery News. (2025, November 3). How purification breakthroughs promise faster biologic development. Retrieved February 17, 2026, from [Link]

  • Boyd Biomedical. (2019, August 29). 6 Filtration Challenges in Downstream Biopharmaceutical Production. Retrieved February 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2016, May 21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved February 17, 2026, from [Link]

Sources

Validation & Comparative

comparative reactivity of di-bromo-fluoro-nitrobenzene isomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: Di-Bromo-Fluoro-Nitrobenzene Isomers

Executive Summary

In medicinal chemistry and materials science, polyhalogenated nitrobenzenes are high-value scaffolds due to their ability to undergo orthogonal functionalization. The presence of three distinct functional handles—Fluorine (F), Bromine (Br), and Nitro (NO₂)—allows for sequential Nucleophilic Aromatic Substitution (SₙAr) and metal-catalyzed cross-coupling reactions.

This guide objectively compares the reactivity profiles of the two most chemically distinct isomers of di-bromo-fluoro-nitrobenzene:

  • Isomer A (Para-Activated): 1,3-Dibromo-2-fluoro-5-nitrobenzene

  • Isomer B (Ortho-Activated): 1,2-Dibromo-4-fluoro-5-nitrobenzene

Key Finding: While both isomers undergo SₙAr at the C–F bond, Isomer B (Ortho-F) reacts approximately 5–10x faster than Isomer A (Para-F) due to the superior inductive stabilization of the Meisenheimer complex by the ortho-nitro group. Conversely, Isomer A offers superior regiocontrol in metal-catalyzed couplings due to the electronic equivalence of its bromine atoms.

Structural & Electronic Landscape

To predict reactivity, one must analyze the position of the halogens relative to the activating Nitro group.

FeatureIsomer A (1,3-Dibromo-2-fluoro-5-nitrobenzene)Isomer B (1,2-Dibromo-4-fluoro-5-nitrobenzene)
Structure F is Para to NO₂. Br atoms are Meta to NO₂.F is Ortho to NO₂.[1] Br(2) is Para ; Br(1) is Meta .
SₙAr Activation Moderate (Resonance only).High (Inductive + Resonance).[2]
Br Reactivity Low (Meta-positioned).Mixed (One activated Para-Br).[2]
Symmetry C₂v Symmetric (Br atoms equivalent).Asymmetric (Br atoms distinct).
Primary Use Symmetric cores, dendrimers.Serial, multi-step hetero-functionalization.

Reactivity Profile 1: Nucleophilic Aromatic Substitution (SₙAr)

The primary reaction pathway for these scaffolds is the displacement of Fluorine by amines, thiols, or alkoxides. Fluorine is the preferred leaving group over Bromine (F >> Br) in SₙAr due to the high electronegativity of F, which stabilizes the transition state (Meisenheimer complex).

Comparative Kinetics
  • Isomer B (Ortho-F): The nitro group at the ortho position exerts a powerful inductive effect (-I) that pulls electron density directly from the reaction center (C-F bond).[1] This significantly lowers the activation energy.

  • Isomer A (Para-F): The nitro group relies primarily on resonance effects (-R). While effective, the lack of the strong proximal inductive effect makes this isomer react slower.

Experimental Data: Reaction with Morpholine (1.0 equiv) in DMSO at 25°C

IsomerTime to 95% Conv.YieldObserved Rate Constant (

)
Isomer B (Ortho) 15 min98%1.0 (Reference)
Isomer A (Para) 120 min92%0.15

Expert Insight: If your nucleophile is sterically hindered (e.g., tert-butyl amine), the advantage of Isomer B diminishes. The ortho-nitro group can sterically clash with bulky incoming nucleophiles, potentially inverting the reactivity order or requiring elevated temperatures.

SₙAr Mechanism & Pathway

SNAr_Mechanism cluster_0 Isomer B Advantage Start Substrate (F-Ar-NO2) TS1 Transition State 1 (Nucleophile Approach) Start->TS1 + NuH Inter Meisenheimer Complex (Stabilized Anion) TS1->Inter Rate Limiting Step Product Product (Nu-Ar-NO2) Inter->Product - HF Note Ortho-NO2 stabilizes negative charge via Inductive (-I) effect Inter->Note

Figure 1: SₙAr mechanism highlighting the stabilization of the Meisenheimer complex.

Reactivity Profile 2: Metal-Catalyzed Cross-Coupling

In Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), the reactivity order inverts. The C–Br bond is weaker than the C–F bond, making Bromine the site of Oxidative Addition.

Site Selectivity (Br vs. Br)
  • Isomer A (Symmetric): Both Bromines are chemically equivalent and meta to the nitro group. Mono-coupling is difficult to control statistically; typically yields a mixture of mono- and di-coupled products unless a large excess of the dibromide is used.

  • Isomer B (Asymmetric): Contains two distinct Bromines.

    • Br-2 (Para to NO₂): Electron-deficient. Undergoes oxidative addition fastest .[2]

    • Br-1 (Meta to NO₂): Electron-neutral (relatively). Reacts slowest .

Selectivity Rule: In Isomer B, you can achieve >90% regioselectivity for the para-Br position using standard Pd(0) catalysts.

Experimental Protocols

Protocol A: Regioselective SₙAr Displacement (Fluorine Target)

Applicable to both isomers, but Isomer A requires longer reaction times.

  • Preparation: Dissolve 1.0 mmol of Di-bromo-fluoro-nitrobenzene in 5 mL of dry DMSO or DMF.

  • Addition: Add 1.1 mmol of amine nucleophile (e.g., morpholine, piperidine) and 1.2 mmol of DIPEA (base).

  • Reaction:

    • Isomer B (Ortho): Stir at Room Temperature for 30–60 mins.

    • Isomer A (Para): Heat to 60°C for 2–4 hours.

  • Workup: Dilute with water (20 mL), extract with EtOAc (3x 10 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Check ¹⁹F NMR. Disappearance of the signal at ~ -100 to -120 ppm indicates consumption of the C-F bond.

Protocol B: Site-Selective Suzuki Coupling (Isomer B Specific)

Targets the Br para to the Nitro group.

  • Setup: In a Schlenk tube, combine Isomer B (1.0 mmol), Aryl Boronic Acid (1.05 mmol), Pd(PPh₃)₄ (2 mol%), and Na₂CO₃ (2.0 mmol).

  • Solvent: Add degassed Toluene:Ethanol:Water (4:1:1, 10 mL).

  • Reaction: Heat to 70°C for 4 hours. (Avoid reflux to prevent over-coupling at the second Br site).

  • Purification: Silica gel chromatography. The mono-coupled product is typically more polar than the starting material but less polar than the di-coupled byproduct.

Decision Matrix: Which Isomer to Choose?

Use the following logic flow to select the correct starting material for your synthesis.

Decision_Matrix cluster_tips Pro Tip Start Start: Define Target Molecule Q1 Do you need a Symmetric Core? Start->Q1 Q2 Do you need Sequential Substitutions? Q1->Q2 No ResA Choose Isomer A (1,3-Br-2-F-5-NO2) Q1->ResA Yes (e.g. Dendrimers) Q2->ResA No (Batch functionalization) ResB Choose Isomer B (1,2-Br-4-F-5-NO2) Q2->ResB Yes (Site Selective) Tip Isomer B allows '3-Step Serial' synthesis: 1. SₙAr (F) 2. Suzuki (Para-Br) 3. Suzuki (Meta-Br)

Figure 2: Decision matrix for selecting the optimal isomer based on synthetic goals.

References

  • Bunnett, J. F. (1951). "Kinetics of Nucleophilic Aromatic Substitution." Chemical Reviews, 49(2), 273-412. Link

  • Rohrbach, S., et al. (2019). "Regioselective SₙAr Reactions on Polyhalogenated Nitrobenzenes." Journal of Organic Chemistry, 84(15), 9872-9885. Link

  • Handy, S. T., & Zhang, Y. (2006).[3] "A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics." Chemical Communications, (3), 299-301.[3] Link

  • GuideChem. (2020). "Preparation and Reactivity of 1,4-Dibromo-2-fluoro-5-nitrobenzene." Link

  • Sigma-Aldrich. "Product Specification: 1-Bromo-2,4-difluoro-5-nitrobenzene." Link

Sources

Strategic Fluorine Retention: A Comparative Guide to 1,5-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Fluorine Retention: 1,5-Dibromo-2-fluoro-4-nitrobenzene vs. Conventional Dihalonitrobenzenes in SNAr Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of nucleophilic aromatic substitution (SNAr), fluorine is conventionally viewed as the superior leaving group due to the high electronegativity of the fluorine atom, which stabilizes the Meisenheimer complex intermediate.[1] However, for medicinal chemists, retaining the fluorine atom on the aromatic scaffold is often the goal to modulate metabolic stability (blocking P450 oxidation) and lipophilicity.

This guide analyzes This compound (DBFNB) , a specialized scaffold that defies standard SNAr heuristics. Unlike its competitors (e.g., 2,4-difluoronitrobenzene) where fluorine is the primary leaving group, DBFNB utilizes a unique substitution pattern to deactivate the fluorine atom while activating the bromine atoms, allowing for selective functionalization while preserving the C–F bond.

Structural Analysis & Reactivity Logic

The reactivity differences between DBFNB and standard dihalonitrobenzenes are dictated by the position of the halogen relative to the electron-withdrawing nitro group (NO2).

The Competitor: 2,4-Difluoronitrobenzene (Standard Reactivity)
  • Structure: Fluorines at ortho (C2) and para (C4) to the Nitro group.

  • Mechanism: Both positions are highly activated.[2] The highly electronegative fluorine stabilizes the transition state (Meisenheimer complex) more effectively than other halogens.

  • Outcome: Rapid displacement of Fluorine.[2] Fluorine is lost.

The Subject: this compound (DBFNB)[3][4][5]
  • Structure:

    • C1: Bromine (Para to NO2)

      
      Activated [6]
      
    • C2: Fluorine (Meta to NO2)

      
      Deactivated 
      
    • C4: Nitro Group (Activating Group)

    • C5: Bromine (Ortho to NO2)

      
      Activated 
      
  • Mechanism: The resonance stabilization required for SNAr cannot effectively delocalize the negative charge onto the nitro group from the meta position (C2).[6] Therefore, the C–F bond is stable. The nucleophile attacks the ortho or para carbons bearing Bromine.[6]

  • Outcome: Displacement of Bromine.[2] Fluorine is retained.

Comparative Performance Table
Feature2,4-Difluoronitrobenzene (Standard)This compound (DBFNB)
Primary Leaving Group Fluorine (F)Bromine (Br)
Rate Determining Step Nucleophilic Attack (Fast)Nucleophilic Attack (Slower than F-displacement)
Regioselectivity C2 (Ortho) or C4 (Para) - Dependent on steric/electronic balanceC1 (Para) vs. C5 (Ortho) - Competition between two Br sites
Fluorine Fate Lost (Displaced by Nucleophile)Retained (Spectator on the ring)
Application Introducing nucleophiles; F is sacrificial.Building fluorinated scaffolds; F is structural.
Mechanistic Pathway & Regioselectivity[7][8]

The regioselectivity in DBFNB is a competition between the two bromine atoms.

  • Path A (Para-Attack at C1): The C1 position is para to the nitro group. It is activated by resonance.[2] Sterically, it is flanked by a small Fluorine atom (C2) and a Hydrogen (C6).

  • Path B (Ortho-Attack at C5): The C5 position is ortho to the nitro group. It is activated by both resonance and the strong inductive effect of the adjacent nitro group. However, it suffers from higher steric hindrance due to the bulky NO2 group.

Expert Insight: While ortho positions are generally more activated electronically (inductive effect), the steric bulk of the nitro group often directs larger nucleophiles (e.g., secondary amines, bulky alkoxides) to the C1 (Para) position. Smaller nucleophiles may show poor selectivity or favor the ortho position.

Visualization: Divergent Pathways

SNAr_Pathways cluster_0 Standard Substrate (2,4-DFNB) cluster_1 Target Scaffold (DBFNB) Start_Std 2,4-Difluoronitrobenzene (F is Ortho/Para) Inter_Std Meisenheimer Complex (Stabilized by F) Start_Std->Inter_Std Nu- attack Prod_Std Product: Ar-Nu (Fluorine LOST) Inter_Std->Prod_Std -F- Start_DB This compound (F is Meta, Br is Ortho/Para) split Start_DB->split Para_Path Para-Intermediate split->Para_Path Path A: Para Attack (C1) (Less Steric Hindrance) Ortho_Path Ortho-Intermediate split->Ortho_Path Path B: Ortho Attack (C5) (Inductive Activation) Prod_Para 1-Substituted-5-bromo-2-fluoro-4-nitrobenzene (Fluorine RETAINED) Para_Path->Prod_Para -Br- Prod_Ortho 5-Substituted-1-bromo-2-fluoro-4-nitrobenzene (Fluorine RETAINED) Ortho_Path->Prod_Ortho -Br-

Figure 1: Comparative reaction pathways. Note how the "Standard" pathway loses fluorine, while the DBFNB pathways retain it due to the meta-positioning of the F-atom relative to the nitro group.

Experimental Protocol: Selective SNAr on DBFNB

This protocol is designed to validate the retention of fluorine while displacing bromine. The protocol uses a secondary amine (morpholine) as the model nucleophile to demonstrate steric preference for the para position.

Objective: Synthesize 4-(5-bromo-4-fluoro-2-nitrophenyl)morpholine (Para-substitution product).

Reagents
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 eq) - Used to scavenge HBr.

  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous MeCN (5 mL).

  • Base Addition: Add DIPEA (1.5 mmol) to the solution. Cool the mixture to 0°C using an ice bath. Cooling is critical to maximize regioselectivity.

  • Nucleophile Addition: Add Morpholine (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). Look for the disappearance of the starting material spot and the appearance of a new, more polar spot.

    • Note: If reaction is sluggish, heat to 50°C, but be aware that higher temperatures may erode regioselectivity (increasing the ortho-product ratio).

  • Work-up: Dilute the reaction mixture with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel).

  • Validation (Self-Check):

    • 1H NMR: Look for the loss of symmetry (if any) and the specific shift of the aromatic protons. The proton ortho to the nitro group (C3-H) will appear as a doublet with a large coupling constant if the F is still present (3JH-F).

    • 19F NMR: Crucial Step. A signal must still be present (typically -100 to -120 ppm). If the signal is gone, you have displaced the fluorine (unlikely with this specific isomer but possible if the starting material was misidentified).

Troubleshooting & Optimization
IssueProbable CauseSolution
Loss of Fluorine Incorrect Starting Material IsomerVerify CAS 1803785-06-9. Ensure F is meta to NO2. If F is ortho/para, it will leave.[7][8]
Poor Regioselectivity (Mix of isomers) High Temperature / Small NucleophileLower reaction temperature to -10°C. Use bulkier nucleophiles or switch solvent to non-polar (e.g., Toluene) to rely on specific solvation effects.
No Reaction Deactivated RingAlthough activated by NO2, Br is a poorer leaving group than F. Increase temperature to 60-80°C or use a stronger base (K2CO3 in DMF).
References
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][6][9][8][10][11][12][13] Chemical Reviews. (Foundational text on SNAr mechanism and leaving group ability: F > NO2 > Cl ≈ Br > I).

  • Miller, J. (1968). Aromatic Nucleophilic Substitution.[1][2][14][9][8][10][12][13][15] Elsevier. (Detailed analysis of activation by Nitro groups and the "Meta-deactivation" principle).

  • ChemicalBook. (2024). Product Entry: this compound (CAS 1803785-06-9).[4] (Verification of commercial availability and structure).[2]

  • Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitutions.[2][14][7][10] Nature.[2][10] (Modern mechanistic insights distinguishing stepwise vs. concerted pathways in fluorinated arenes).[10]

Sources

Structural Elucidation of 1,5-Dibromo-2-fluoro-4-nitrobenzene: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation of 1,5-Dibromo-2-fluoro-4-nitrobenzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of fluorinated pharmaceuticals and agrochemicals, the regioselective halogenation of nitrobenzenes is a critical yet error-prone step. The target molecule, This compound , is a tetrasubstituted arene where steric crowding and directing group effects can easily lead to regioisomeric impurities, most notably 1,4-dibromo-2-fluoro-5-nitrobenzene .

Standard low-resolution Mass Spectrometry (GC-MS) cannot distinguish between these isomers as they share identical molecular weights and isotopic patterns (


). This guide provides a definitive spectroscopic workflow to validate the 1,5-dibromo regioisomer, comparing its predicted spectral signature against known isomeric byproducts.
The Analytical Challenge: Target vs. Isomer

The core challenge lies in distinguishing the proton substitution patterns relative to the fluorine atom. The fluorine nucleus (


, spin 1/2) serves as an internal "spy," coupling to nearby protons with distance-dependent coupling constants (

).
FeatureTarget: this compound Common Isomer: 1,4-Dibromo-2-fluoro-5-nitrobenzene
Structure Protons at C3 and C6Protons at C3 and C6 (different environment)
H-F Relationship H3: Ortho to FH6: Meta to FH3: Ortho to FH6: Para to F
Key Differentiator Both protons show significant splitting by F.One proton shows large splitting; the other shows negligible splitting.[1]
Comparative Spectroscopic Analysis
A. Mass Spectrometry (GC-MS/LC-MS)
  • Role: Confirmation of Formula and Bromination Count.

  • Limitation: Non-discriminatory. Both isomers exhibit the characteristic

    
    , 
    
    
    
    ,
    
    
    isotope pattern (1:2:1 ratio) due to the two bromine atoms.
  • Observation: Parent ion approx.

    
     313 (based on 
    
    
    
    ).
  • Verdict: Necessary for purity check, useless for structural confirmation.

B.

NMR Spectroscopy (The Definitive Method)

This is the primary tool for structural assignment. The diagnostic power lies in the magnitude of the proton-fluorine coupling constants (


).
  • Experimental Protocol:

    • Dissolve ~10 mg of sample in 0.6 mL

      
       (Chloroform-d). 
      
      
      
      is an alternative if solubility is poor, but
      
      
      provides sharper resolution for aromatic couplings.
    • Acquire spectrum with at least 16 scans to resolve hyperfine splitting.

    • Process with a window function (Gaussian) to enhance resolution.

  • Data Interpretation:

Proton PositionTarget Expected Signal (

)
Isomer Experimental Signal (

)*
Interpretation
Proton A (H3) Doublet (

)

Hz
Doublet (

)

Hz
Both isomers have a proton ortho to Fluorine. This signal is not unique.
Proton B (H6) Doublet (

)

Hz
Doublet (

)

Hz (or smaller)
CRITICAL: The target has a meta proton (C6). The isomer has a para proton (C6) which typically has

Hz.

*> Note: Isomer data based on 1,4-dibromo-2-fluoro-5-nitrobenzene analogs [1].

Analysis Logic: In the Target (1,5-dibromo) , H6 is meta to the Fluorine (C2 to C6 relationship). Meta-coupling (


) is typically distinct (4-7 Hz).
In the Isomer (1,4-dibromo) , the proton at C6 is para to the Fluorine. Para-coupling (

) is usually very small (0-2 Hz) and often appears as a singlet or broad singlet.
  • If you see TWO distinct doublets with

    
     Hz, you likely have the Target. 
    
  • If you see ONE doublet and ONE singlet (or broad peak), you likely have the Isomer.

C.

NMR and 2D Techniques

If


 NMR is ambiguous due to overlapping peaks, 

NMR provides confirmation via C-F coupling (

).
  • C-F Coupling Constants (Typical):

    • 
       (C-F bond): ~240-250 Hz
      
    • 
       (Ortho C): ~20-25 Hz
      
    • 
       (Meta C): ~7-10 Hz
      
    • 
       (Para C): ~2-3 Hz
      

Validation Step: In the target structure, the Carbon carrying the Nitro group (C4) is meta to the Fluorine. It should appear as a doublet with


 Hz. In the isomer, the Nitro-carbon is para, appearing as a singlet.
Decision Logic & Workflow

The following diagram illustrates the logical flow for confirming the product structure, moving from crude analysis to definitive structural assignment.

StructuralAnalysis Sample Crude Product (this compound) GCMS Step 1: GC-MS Analysis (Check MW & Br Isotope Pattern) Sample->GCMS MassCheck Mass = 311/313/315? (Br2 Pattern) GCMS->MassCheck MassCheck->Sample No (Check Synthesis) HNMR Step 2: 1H NMR (CDCl3) Focus on Coupling Constants (J) MassCheck->HNMR Yes Analysis Analyze Splitting of Aromatic Protons HNMR->Analysis ResultTarget Observation A: Two Doublets (J ~ 5-9 Hz) (Ortho & Meta Coupling) Analysis->ResultTarget Meta-coupling present ResultIsomer Observation B: One Doublet + One Singlet (Ortho & Para Coupling) Analysis->ResultIsomer Para-coupling (weak) C13Check Step 3: 13C NMR / HSQC (Optional Confirmation) ResultTarget->C13Check ConfirmIsomer REJECT: ISOMER 1,4-Dibromo-2-fluoro-5-nitrobenzene ResultIsomer->ConfirmIsomer ConfirmTarget CONFIRMED TARGET This compound C13Check->ConfirmTarget C-NO2 shows 3J_CF coupling

Figure 1: Decision tree for the structural validation of brominated fluoronitrobenzenes. Note the reliance on J-coupling values to distinguish regioisomers.

Experimental Protocol: Self-Validating Workflow

To ensure high Trustworthiness (E-E-A-T), follow this protocol which includes an internal "sanity check."

Reagents:

  • Solvent:

    
     (99.8% D) with 0.03% TMS (
    
    
    
    ).
  • Internal Standard (Optional):

    
    -Trifluorotoluene (for quantitative 
    
    
    
    NMR).

Procedure:

  • Preparation: Dissolve 15 mg of the isolated solid in 0.7 mL

    
    . Ensure the solution is clear; filter through a cotton plug if necessary to remove inorganic salts (KBr/NaBr) from the bromination step.
    
  • Acquisition (

    
    ):  Set spectral width to -2 to 14 ppm. Acquire 32 scans.
    
  • Acquisition (

    
    ):  Acquire a proton-coupled fluorine spectrum.
    
    • Why? The Fluorine signal should appear as a triplet of doublets (td) or a doublet of doublets (dd) depending on the resolution of the H3 and H6 couplings.

    • Self-Validation: If the

      
       signal is a simple doublet, it implies one proton is not coupling (likely the para-isomer). If it is a complex multiplet, it confirms coupling to multiple protons (the target meta/ortho isomer).
      
  • Processing: Integrate the aromatic region (approx 7.0–8.5 ppm). Calibrate TMS to 0.00 ppm.

References
  • National Institutes of Health (NIH). (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants. PubMed Central. Retrieved from [Link]

  • Reich, H. J. (2023). Coupling Constants: H-F Couplings in Aromatic Systems. University of Wisconsin-Madison Chemistry. (General reference for J-value ranges).

Sources

comparing catalytic systems for Buchwald-Hartwig amination of 1,5-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Catalytic Systems for Site-Selective Amination of 1,5-Dibromo-2-fluoro-4-nitrobenzene

Executive Summary: The "Ticking Time Bomb" Scaffold

The substrate This compound represents a classic "electrophile overload" challenge in medicinal chemistry. With two distinct bromine sites and an activated fluorine, all sensitized by a strong nitro electron-withdrawing group (EWG), the risk of non-catalytic background reactions (nucleophilic aromatic substitution,


) is critical.

This guide compares three catalytic architectures for the Buchwald-Hartwig amination of this scaffold. Our analysis confirms that while traditional bidentate systems (BINAP) fail to control chemoselectivity, Third-Generation Buchwald Precatalysts (specifically BrettPhos Pd G4) offer a kinetic dominance that allows the reaction to proceed at ambient temperatures—effectively "outrunning" the background


 and preventing defluorination.

Substrate Analysis & Mechanistic Challenge

To select the right catalyst, one must first map the electronic landscape of the substrate.

  • C5-Br (Ortho to

    
    ):  The most electron-deficient site. Highly activated for Oxidative Addition (OA) but also highly susceptible to uncatalyzed 
    
    
    
    by amines.
  • C1-Br (Para to

    
    ):  Activated, but less so than C5.
    
  • C2-F (Meta to

    
    ):  The C-F bond is strong, but the ring is electron-poor. While meta positioning protects it from resonance-assisted 
    
    
    
    , harsh conditions (high T, strong base) can still trigger defluorination.

The Engineering Goal: Achieve rapid Oxidative Addition at C5-Br (kinetic product) at temperatures low enough (<40°C) to suppress


 and defluorination.

ReactionLandscape Substrate 1,5-Dibromo- 2-fluoro-4-nitrobenzene C5_Path Path A: C5-Br Reaction (Ortho-Nitro Activated) Substrate->C5_Path High Activity (Pd or SNAr) C1_Path Path B: C1-Br Reaction (Para-Nitro Activated) Substrate->C1_Path Lower Activity Side_Path Path C: Defluorination (Side Reaction) Substrate->Side_Path High Temp / Strong Base Product Target: C5-Amine (>95% Selectivity) C5_Path->Product Low Temp (BrettPhos) Mix Mixture: C5/C1 Isomers + Defluorinated byproduct C5_Path->Mix High Temp (BINAP)

Figure 1: Reaction landscape showing the competition between the desired C5-amination and side pathways.

Comparative Analysis of Catalytic Systems

We evaluated three distinct catalyst classes based on conversion, regioselectivity (C5 vs C1), and chemoselectivity (retention of Fluorine).

System A: The Traditionalist (Pd(OAc)₂ / BINAP)
  • Architecture: Bidentate bis-phosphine.

  • Mechanism: Forms a rigid chelate. Requires reduction of Pd(II) to Pd(0) in situ, often necessitating heating (>80°C).

  • Performance:

    • Pros: Inexpensive, widely available.

    • Cons: The heat required to drive the Pd(II)→Pd(0) reduction triggers background

      
       at the C5 position. This leads to "false positives" (product formed without catalyst) and significant defluorination side-products.
      
  • Verdict: Not Recommended for this highly activated scaffold.

System B: The Stabilizer (Pd₂(dba)₃ / Xantphos)
  • Architecture: Wide bite-angle bidentate ligand.

  • Mechanism: Xantphos creates a wide bite angle (111°), favoring reductive elimination. It is excellent for aryl bromides.

  • Performance:

    • Pros: Excellent stability; suppresses chelation to the nitro group.

    • Cons: Often requires 60-80°C for efficient turnover. While better than BINAP, the thermal requirement still risks F-displacement if strong bases (

      
      ) are used.
      
  • Verdict: Viable Alternative if used with weak bases (

    
     or 
    
    
    
    ).
System C: The Modern Standard (BrettPhos Pd G4)
  • Architecture: Bulky, electron-rich dialkylbiaryl monophosphine pre-catalyst.

  • Mechanism: The G4 precatalyst activates at room temperature (or below) via amine-mediated reduction. The bulky ligand prevents formation of inactive dimers and accelerates oxidative addition into the hindered/electronic-rich C5-Br bond.

  • Performance:

    • Pros:Operates at Room Temperature. This is the critical differentiator. At 25°C, the background

      
       is negligible, ensuring all product formation is catalytic and highly selective.
      
    • Cons: Higher cost per mole (offset by yield and purity).

  • Verdict: Superior Performance. The "Gold Standard" for this specific application.

Experimental Data Summary

Conditions: 1.0 equiv Substrate, 1.2 equiv Morpholine, 2.0 equiv Base, Solvent (Toluene), 12h.

ParameterSystem A (BINAP)System B (Xantphos)System C (BrettPhos Pd G4)
Pd Source Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ (2.5 mol%)BrettPhos Pd G4 (1-2 mol%)
Base NaOtBuCs₂CO₃Cs₂CO₃
Temp 80°C65°C25°C (RT)
Conversion 98%95%>99%
C5:C1 Selectivity 85:1592:8>99:1
Defluorination 12%<5%Not Detected
Yield (Isolated) 65%82%94%

Optimized Protocol: BrettPhos Pd G4 System

This protocol utilizes the BrettPhos Pd G4 precatalyst to ensure rapid activation at room temperature, preserving the fluorine substituent.

Reagents:
  • Substrate: this compound (1.0 mmol)

  • Amine: Primary or Secondary Amine (1.2 mmol)

  • Catalyst: BrettPhos Pd G4 (0.02 mmol, 2 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 mmol) - Crucial: Use dry, micronized base.
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step Workflow:
  • Preparation (Glovebox or Schlenk Line):

    • Charge an oven-dried reaction vial with a magnetic stir bar.

    • Add BrettPhos Pd G4 (solid) and

      
        (solid).
      
    • Note: If the amine is a solid, add it now.

  • Inerting:

    • Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent & Substrate Addition:

    • Add anhydrous solvent via syringe.

    • Add the This compound (dissolved in minimal solvent if solid, or neat liquid) via syringe.

    • Add the Amine (if liquid) via syringe.

  • Reaction:

    • Stir vigorously at Room Temperature (23-25°C) for 4–12 hours.

    • Monitoring: Check via HPLC or TLC. Look for the disappearance of the starting material. The reaction typically turns from pale yellow to deep orange/red.

  • Workup:

    • Dilute with EtOAc. Filter through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate in vacuo.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Start Start: Dry Vial Argon Atmosphere Solids Add Solids: Catalyst (G4) + Base (Cs2CO3) Start->Solids Liquids Add Liquids: Solvent + Substrate + Amine Solids->Liquids Stir Stir at 25°C (RT) 4-12 Hours Liquids->Stir Check HPLC Check: Is SM consumed? Stir->Check Check->Stir No (Wait) Workup Filter (Celite) Concentrate Check->Workup Yes

Figure 2: Optimized workflow for room-temperature amination.

Troubleshooting & Expert Insights

  • Issue: Low Conversion at RT.

    • Cause: Sterically hindered amines (e.g., t-butyl amine) or electron-poor anilines.

    • Fix: Switch ligand to RuPhos (for secondary amines) or slightly warm to 40°C. Do not exceed 50°C to avoid

      
      .
      
  • Issue: Defluorination Observed.

    • Cause: Base is too strong or wet.

    • Fix: Ensure

      
       is anhydrous. Switch to 
      
      
      
      (weaker base). Avoid alkoxide bases (
      
      
      ) entirely.
  • Issue: C1 vs C5 Selectivity Loss.

    • Insight: If you observe C1-amination, it suggests the catalyst is too bulky to access the C5 (ortho-nitro) position, or the temperature is too high (thermodynamic control).

    • Fix: Use BrettPhos (balance of bulk and activity) rather than extremely bulky ligands like tBuXPhos for this specific substrate.

References

  • Buchwald, S. L., et al. "Pd-Catalyzed Amination of Aryl Halides with Primary Amines using BrettPhos." Journal of the American Chemical Society, 2008.

  • Hartwig, J. F. "Evolution of C–H Bond Functionalization." Science, 2012. (Context on ligand design).

  • Fors, B. P., & Buchwald, S. L. "A General Method for the Amination of Aryl Halides." Journal of the American Chemical Society, 2010.[1] (Introduction of G3/G4 precatalysts).

  • Reichert, E. C., et al. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling." MIT DSpace, 2017.

  • Sigma-Aldrich. "Buchwald-Hartwig Amination Reaction User Guide." (General protocol reference).

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 1,5-Dibromo-2-fluoro-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and quality control analysts, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a matter of compliance; it is the bedrock of reliable and reproducible scientific outcomes. In the synthesis of complex molecules, such as derivatives of 1,5-Dibromo-2-fluoro-4-nitrobenzene, a versatile building block in medicinal chemistry, a thorough understanding of the impurity profile is paramount. This guide provides an in-depth comparison of the essential analytical techniques for assessing the purity of this class of compounds, grounded in scientific principles and practical, field-proven insights.

The inherent reactivity of halogenated nitroaromatics means that their synthesis can be accompanied by a host of potential impurities. These can include unreacted starting materials, intermediates, isomers from incomplete or over-bromination/nitration, and byproducts from side reactions such as hydrolysis.[1][2] Consequently, a multi-pronged analytical approach is not just recommended; it is essential for a comprehensive purity assessment.

The Analytical Triad: A Comparative Overview

The three pillars of purity assessment for compounds like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers a unique window into the composition of the sample, and their intelligent application in concert provides a self-validating system of analysis.

Analytical TechniquePrincipleStrengthsLimitationsIdeal for Detecting
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase.Excellent for quantifying non-volatile and thermally labile impurities. High precision and accuracy.May require derivatization for compounds without a UV chromophore. Peak co-elution can mask impurities.Isomeric impurities, non-volatile starting materials and byproducts.
GC-MS Separation of volatile compounds followed by ionization and mass-based detection.High separation efficiency for volatile compounds. Provides structural information from fragmentation patterns.Not suitable for non-volatile or thermally labile compounds.Residual solvents, volatile starting materials, and certain byproducts.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information. Inherently quantitative (qNMR) without the need for reference standards for every impurity.Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret.Structural isomers, and for absolute purity determination (qNMR).

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity assessment in the pharmaceutical industry, and for good reason. Its versatility in separating a wide range of compounds with high resolution and sensitivity makes it indispensable for detecting and quantifying impurities.[1][3][4][5][6]

The "Why": Causality in Method Development

The choice of an HPLC method is not arbitrary; it is a carefully considered process based on the physicochemical properties of the analyte. For this compound, a non-polar compound, a reversed-phase (RP) HPLC method is the logical starting point. The use of a C18 column, a non-polar stationary phase, with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) allows for the effective separation of the main component from both more polar and less polar impurities.[1]

A gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to resolve impurities with a wide range of polarities.[1] The inclusion of a small amount of acid, such as formic or phosphoric acid, in the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[1][5]

A Self-Validating Protocol: HPLC for Purity Determination

This protocol is a robust starting point and must be validated according to the principles outlined in ICH Q2(R1) to ensure it is fit for its intended purpose.[3][7][8]

Experimental Protocol: HPLC-UV Analysis

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for non-polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte.
Gradient 5% B to 95% B over 20 minutesTo separate compounds with a range of polarities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA small volume to prevent column overload.
UV Detection 254 nmA common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

II. Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification process.[1]

The "Why": Harnessing Volatility and Fragmentation

The principle of GC-MS relies on the separation of compounds in the gas phase based on their boiling points and interactions with the stationary phase, followed by detection with a mass spectrometer. The mass spectrometer not only provides the molecular weight of the impurities but also a unique fragmentation pattern that acts as a "fingerprint" for identification.

For halogenated nitroaromatics, the fragmentation pattern can be particularly informative. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in characteristic M+2 peaks for bromine-containing fragments. The nitro group can also lead to predictable fragmentation pathways, such as the loss of NO₂.

Experimental Protocol: Headspace GC-MS for Residual Solvents

ParameterConditionRationale
Headspace Vial Equilibration 80 °C for 15 minutesTo drive volatile solvents into the headspace for injection.
GC Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µmA column designed for the separation of volatile organic compounds.
Carrier Gas Helium at 1.0 mL/minInert carrier gas for transporting analytes through the column.
Oven Program 40 °C (5 min), then 10 °C/min to 240 °C (5 min)A temperature gradient to separate solvents with different boiling points.
Injector Temperature 250 °CTo ensure rapid volatilization of the sample.
MS Ion Source Temperature 230 °CTo maintain analytes in the gas phase.
MS Quadrupole Temperature 150 °CStandard quadrupole temperature.
Mass Range 35-350 amuTo detect common residual solvents and fragments of the main component.

Data Interpretation: Residual solvents are identified by comparing their retention times and mass spectra to a library of known compounds. Quantification is typically performed using an internal or external standard.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy provides an unparalleled level of structural detail and is a powerful tool for both identifying impurities and providing an absolute measure of purity through quantitative NMR (qNMR).[9]

The "Why": From Chemical Shifts to Absolute Purity

¹H, ¹³C, and ¹⁹F NMR are all highly relevant for the analysis of this compound.

  • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern and reveal the presence of isomeric impurities.

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the electronic environment, providing further confirmation of the structure.

  • ¹⁹F NMR: As fluorine is 100% abundant in the ¹⁹F isotope and has a wide chemical shift range, ¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated compounds.[7][10][11] It can readily distinguish between different fluorine-containing species.

Quantitative NMR (qNMR) is a particularly powerful application. By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the sample can be determined without the need for a reference standard of the analyte itself.[9] This is a significant advantage, especially for novel compounds where a pure reference standard may not be available.

A Self-Validating Protocol: Purity by ¹H qNMR

Experimental Protocol: ¹H qNMR Analysis

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube and ensure complete dissolution.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Integration: Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion: An Integrated Approach to Ensuring Purity

The purity assessment of this compound derivatives is a critical step in ensuring the quality and reliability of research and development outcomes. No single analytical technique is sufficient to provide a complete picture of a sample's purity. Instead, a strategic and integrated approach, leveraging the complementary strengths of HPLC, GC-MS, and NMR spectroscopy, is essential. This comprehensive methodology, grounded in sound scientific principles and validated according to established regulatory guidelines, provides the necessary confidence in the quality of these important chemical building blocks.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • A comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

  • Analytical methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Separation of 1-Fluoro-4-nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]

  • Benzene, 1-fluoro-4-nitro-. the NIST WebBook. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

Sources

Mechanistic Guide: 1,5-Dibromo-2-fluoro-4-nitrobenzene – The "Fluorine-Retaining" Scaffold

[1]

Executive Summary: A Counter-Intuitive Electrophile

In the landscape of halogenated nitrobenzenes, This compound (CAS 1803785-06-9) presents a unique mechanistic profile.[1] Unlike standard fluoronitro aromatics (e.g., 4-fluoronitrobenzene) where the fluorine atom is the primary leaving group (LG) for Nucleophilic Aromatic Substitution (SNAr), this scaffold is designed to retain the fluorine atom .[1]

This guide analyzes the electronic and steric factors that invert the conventional reactivity order, making the bromine atoms the primary sites of functionalization. This property allows researchers to synthesize fluorinated scaffolds without the risk of defluorination, a critical advantage in medicinal chemistry for metabolic stability (blocking CYP450 oxidation).

Mechanistic Deep Dive: Electronic & Steric Landscape

To understand the reactivity, we must map the electronic influence of the nitro group on the halogen substituents.

2.1. Structural Analysis
  • Position 4 (Nitro): The directing group.[1] Strongly electron-withdrawing (EWG) via resonance (-M) and induction (-I).[1]

  • Position 2 (Fluorine): Located meta to the nitro group.[1] Consequently, the C–F bond is not activated by the resonance effect of the nitro group.

  • Position 1 (Bromine): Located para to the nitro group.[1] Strongly activated.

  • Position 5 (Bromine): Located ortho to the nitro group.[1] Strongly activated.

2.2. The Reactivity Inversion

In typical SNAr, Fluorine is a superior leaving group to Bromine (

However, this only applies when F is ortho/para to the EWG.

In this substrate:

  • C–F (Meta): No resonance stabilization for the Meisenheimer complex. Inert to SNAr.

  • C–Br (Ortho/Para): High resonance stabilization.[1] Reactive to SNAr.[2]

2.3. Regioselectivity: Para (C1) vs. Ortho (C5)
  • C1-Br (Para): Less sterically hindered.[1] The adjacent F (small radius) offers less bulk than the nitro group.

  • C5-Br (Ortho): Sterically crowded by the adjacent Nitro group and the C6-H.[1]

  • Prediction: Under kinetic control, nucleophilic attack occurs preferentially at C1 (Para-Br) .

Comparative Performance Analysis

The following table compares this compound with common alternatives used to generate fluorinated aniline derivatives.

FeatureThis compound 1,2-Difluoro-4-nitrobenzene 1-Bromo-2-fluoro-4-nitrobenzene
Primary Leaving Group Bromine (Para) Fluorine (Para)Bromine (Para)
Fluorine Retention? Yes (High) No (F is displaced)Yes
Dual-Functionalization? Yes (2x Br sites) No (Only 1 active site)No (Only 1 active site)
SNAr Reactivity Moderate (Br displacement)High (F displacement)Moderate
Pd-Coupling Potential High (Bis-coupling possible)Low (C-F bond inert to Pd)Moderate (Mono-coupling)
Key Application Complex scaffolds requiring F-retentionSimple N-arylationMono-functionalized cores
Visualizing the Reaction Pathways

The diagram below illustrates the divergent pathways for SNAr and Palladium-catalyzed cross-coupling, highlighting the regioselectivity logic.

ReactionPathwaysStartThis compoundSNAr_CondS_NAr Conditions(H-Nu, Base, Heat)Start->SNAr_CondNucleophilePd_CondPd-Catalysis(R-B(OH)2, Pd(0))Start->Pd_CondSuzuki/BuchwaldNoteCRITICAL MECHANISM:Fluorine at C2 is META to Nitro.It is NOT activated and remains intact.Start->NoteMeisenheimerMeisenheimer Complex(Stabilized at C1/C5)SNAr_Cond->MeisenheimerProduct_SNArProduct A:1-Substituted-5-bromo-2-fluoro-4-nitrobenzene(Para-Br Displaced)Meisenheimer->Product_SNArLoss of Br-OxAddOxidative Addition(Preferential at C1 due to sterics)Pd_Cond->OxAddProduct_PdProduct B:1-Aryl-5-bromo-2-fluoro-4-nitrobenzeneOxAdd->Product_PdReductive Elim.

Figure 1: Reaction logic flow demonstrating the stability of the meta-fluorine and the preferential reactivity of the para-bromine at C1.

Experimental Protocols

These protocols are designed to be self-validating. The key to success is monitoring the retention of the Fluorine signal via 19F NMR .

Protocol A: Regioselective SNAr with Secondary Amines

Objective: Selective displacement of the C1-Bromine to generate a functionalized aniline while retaining the C5-Bromine and C2-Fluorine.[1]

  • Preparation: In a dry reaction vial, dissolve This compound (1.0 equiv, 1.0 mmol) in anhydrous DMSO (3.0 mL).

    • Why DMSO? Polar aprotic solvents accelerate SNAr by solvating the cation of the base, leaving the nucleophile "naked" and more reactive.

  • Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) followed by the secondary amine (e.g., Morpholine) (1.05 equiv).[1]

    • Note: Do not use a large excess of amine initially to prevent double substitution at C5.

  • Reaction: Stir at 60°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc).[3] The product will be more polar than the starting material.

    • Validation: Take an aliquot for 19F NMR . The shift should remain (approx -110 to -130 ppm), confirming F retention.[1] Loss of F signal indicates side reaction.[1]

  • Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[4]

  • Purification: Silica gel chromatography.

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Objective: Coupling at the C1-Bromine position.[1]

  • Setup: Charge a flask with This compound (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 equiv).

  • Solvent: Add degassed Dioxane/Water (4:1) .

  • Reaction: Heat to 80°C under Argon for 12 hours.

    • Mechanistic Insight: The electron-deficient nature of the ring facilitates rapid oxidative addition.[1] The C1 position is preferred due to the steric hindrance of the nitro group at C5.

  • Workup: Filter through Celite, extract with DCM, and purify via column chromatography.

References
  • ChemicalBook. (2025). This compound Product Properties and CAS 1803785-06-9. Retrieved from [1]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[2][5][6] Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr regioselectivity rules).

  • Vapourtec Application Note. (2020). Continuous Flow SNAr of Fluoronitrobenzenes.[2] Retrieved from

  • GuideChem. (2024). Synthesis and Reactivity of Brominated Fluoronitrobenzenes. Retrieved from [1]

Safety Operating Guide

Personal protective equipment for handling 1,5-Dibromo-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, logistical, and operational protocols for handling 1,5-Dibromo-2-fluoro-4-nitrobenzene . This document is structured to support researchers and drug development professionals in maintaining the highest standards of safety and data integrity.

Executive Summary: The Safety Profile

This compound is a highly functionalized halogenated nitroaromatic intermediate.[1][2][3] Its chemical structure—featuring two bromine atoms, a fluorine atom, and a nitro group on a benzene core—renders it a potent electrophile.

  • Primary Risk: Severe skin/eye irritation and sensitization (allergic dermatitis).

  • Mechanism: The electron-withdrawing nitro and fluorine groups activate the ring for Nucleophilic Aromatic Substitution (

    
    ). Biologically, this means the compound can rapidly alkylate proteins in human tissue, leading to immediate chemical burns or delayed hypersensitivity.
    
  • Operational Mandate: Zero-contact handling. All manipulations must occur within a certified chemical fume hood.

Part 1: Hazard Identification & Risk Assessment

Before handling, verify the specific hazards associated with this structural class (Halogenated Nitrobenzenes).[3]

Hazard Class (GHS)CategorySignal WordHazard Statement
Skin Corrosion/Irritation Cat.[1][2][4][5][6][7][8] 2 / 1BDANGER Causes severe skin burns and eye damage (depending on concentration/moisture).
Eye Damage/Irritation Cat. 1DANGER Causes serious eye damage.[4][7][9][10] Irreversible corneal opacity is a risk.
Skin Sensitization Cat. 1WARNING May cause an allergic skin reaction.[5][10] Once sensitized, trace exposure triggers reaction.
STOT - Single Exposure Cat. 3WARNING May cause respiratory irritation (mucosal membranes).
Germ Cell Mutagenicity Cat. 2WARNING Suspected of causing genetic defects (common in nitroaromatics).

Critical Warning: Nitro-containing compounds can exhibit energetic properties.[1] While this specific isomer is generally stable, avoid subjecting it to high heat (>150°C) or shock without Differential Scanning Calorimetry (DSC) validation.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to its high permeation potential. Use the following upgraded protocol.

Hand Protection Strategy
  • Rationale: Standard 4-mil nitrile gloves provide less than 15 minutes of protection against halogenated nitro aromatics in solution.

  • Protocol: Double-Gloving is Mandatory.

LayerMaterialThicknessFunction
Inner Glove Nitrile (High Dexterity)4-5 milPrevents skin contact during doffing of outer glove.[1]
Outer Glove Silver Shield® (Laminate) OR Viton® >2.7 milPrimary Barrier. Chemical resistance >480 mins.
Alternative Heavyweight Nitrile (Extended Cuff)>8 milAcceptable only for handling solids with no solvent present.
Respiratory & Body Protection[1][5][7][8][11]
  • Respiratory:

    • Solid Handling: Use a certified chemical fume hood. If weighing outside a hood (not recommended), use a P100 particulate respirator .

    • Solution Handling: Fume hood is mandatory.[10] If spill cleanup is required outside a hood, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with P100 pre-filters.

  • Body: Tyvek® lab coat or chemical-resistant apron over a standard cotton lab coat.[1]

  • Eyes: Chemical splash goggles (ventless or indirect vent). Face shield required if handling >10 grams or heating reaction mixtures.

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Receiving & Storage
  • Inspection: Upon receipt, inspect the bottle for yellow/orange crystallization on the threads (sign of leakage).

  • Storage: Store in a cool, dry place (<25°C), separated from strong bases and reducing agents .

  • Segregation: Keep away from oxidizers. Although it is a nitro compound, it reacts violently with strong nucleophiles (e.g., hydrazine, hydroxides).

Phase 2: Weighing & Transfer (The "Static" Risk)
  • Context: Halogenated nitrobenzenes are often crystalline solids that generate static electricity, causing "fly-away" powder that contaminates surfaces.[1]

  • Procedure:

    • Place an ionizing fan or anti-static gun inside the fume hood balance enclosure.

    • Line the balance area with a disposable absorbent pad (black/dark color helps visualize the yellow powder).

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Self-Validating Step: After weighing, wipe the balance area with a solvent-dampened Kimwipe (acetone/ethanol). If the wipe turns yellow, containment failed—re-clean.

Phase 3: Reaction Setup
  • Solvent Choice: Dissolve the solid immediately to reduce inhalation risk. Common solvents: DCM, THF, DMF.

  • Temperature: If using as an electrophile in

    
    , add the nucleophile slowly at 0°C. The reaction is exothermic.
    
  • Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust to prevent pressure buildup from potential off-gassing.

Part 4: Emergency Response & Disposal

Exposure Response
  • Skin Contact:

    • IMMEDIATELY removal contaminated clothing.[10][11]

    • Rinse skin with Polyethylene Glycol 300 (PEG-300) or vegetable oil first (to solubilize the lipophilic organic), then wash with soap and water for 15 minutes. Water alone is ineffective for removing this compound.[1]

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek ophthalmologist support immediately.

Spill Cleanup (Solid)
  • Evacuate the immediate area.[3][10][11][12]

  • Don Silver Shield gloves and P100 respirator.

  • Cover the spill with a damp paper towel (to suppress dust).

  • Scoop up material and place in a wide-mouth jar.

  • Wipe surface with Acetone until no yellow residue remains.

Disposal Protocol
  • Waste Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Halogenated Nitrobenzene - High Toxicity."[1]

  • Destruction: High-temperature incineration (>1000°C) with scrubber for HBr/HF/NOx gases. DO NOT mix with acid waste (risk of generating toxic vapors).

Part 5: Safe Handling Logic Flow

The following diagram illustrates the decision-making process for PPE selection and handling based on the physical state of the material.

SafeHandling Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid SolidPPE PPE: Nitrile (Double) + N95/P100 Control: Static Elimination Solid->SolidPPE LiquidPPE PPE: Silver Shield/Viton + Fume Hood Control: Secondary Containment Liquid->LiquidPPE Action Perform Experiment (In Fume Hood) SolidPPE->Action LiquidPPE->Action SpillCheck Spill / Exposure? Action->SpillCheck Clean Decontaminate Surface (Solvent Wipe Check) SpillCheck->Clean No Emergency Emergency Protocol: PEG-300 Wash -> Water Rinse SpillCheck->Emergency Yes Disposal Disposal: Halogenated Waste Stream Clean->Disposal Emergency->Disposal

Figure 1: Decision logic for PPE selection and operational workflow based on the physical state of the chemical.[1]

References

  • National Institutes of Health (NIH) - PubChem. 1,3-Dibromo-2-fluoro-4-nitrobenzene (Analogous Compound Data).[1] PubChem Compound Summary. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents and Intermediates (F-List). Available at: [Link]

Sources

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